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  • Product: 3,5-Diphenyl-1-pentene
  • CAS: 61141-97-7

Core Science & Biosynthesis

Foundational

3,5-Diphenyl-1-pentene: Mechanistic Pathways and Applications as a Reactive Intermediate in Advanced Organic Synthesis and Thermochemical Degradation

Abstract As a Senior Application Scientist navigating the intersection of complex organic synthesis and macromolecular degradation, I frequently encounter molecules that serve dual roles as both synthetic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist navigating the intersection of complex organic synthesis and macromolecular degradation, I frequently encounter molecules that serve dual roles as both synthetic building blocks and diagnostic markers. 3,5-Diphenyl-1-pentene (3,5-DPP) is one such versatile hydrocarbon. Characterized by a flexible pentene backbone flanked by two sterically demanding phenyl rings and a highly reactive terminal alkene, 3,5-DPP is a critical intermediate. This whitepaper provides an in-depth technical analysis of 3,5-DPP, detailing its mechanistic role in the synthesis of bioactive norneolignans, its emergence in the thermochemical pyrolysis of polymers, and the self-validating protocols required to isolate and utilize it.

Structural Dynamics and Pharmacological Relevance

The chemical utility of 3,5-DPP (C₁₇H₁₈) is dictated by its distinct reactive sites. The terminal olefin is highly susceptible to electrophilic addition, cross-metathesis, and radical propagation, while the diphenyl architecture provides necessary steric bulk and lipophilicity.

In medicinal chemistry, 3,5-DPP serves as a core scaffold for the synthesis of norneolignans, such as hinokiresinol and nyasol. These secondary metabolites have demonstrated significant antimalarial, antiplasmodial, and estrogenic activities[1]. Furthermore, recent in silico molecular docking studies analyzing the insecticidal properties of Juniperus macropoda essential oils identified 3,5-DPP as a potent ligand. It demonstrates consistent binding across neurological targets, notably exhibiting an affinity of -6.85 kcal/mol for Acetylcholinesterase (AChE), suggesting a mechanism of action based on the disruption of insect signal transmission[2].

Role in Natural Product Synthesis: The Norneolignan Pathway

The controlled synthesis of 3,5-DPP requires precise chemoselectivity to preserve the terminal alkene while completely reducing oxygenated precursors. The most robust method involves the 1,4-addition of alkylmagnesium halides to chalcones, followed by the ionic hydrogenation of the resulting 1,3-diphenylpentan-1-ol intermediate[1].

Experimental Protocol 1: Ionic Hydrogenation to Yield 3,5-Diphenyl-1-pentene

This protocol is designed as a self-validating system, ensuring chemoselectivity and high yield through mechanistic controls.

  • Substrate Activation: Dissolve 0.42 mmol of the precursor ketone or alcohol in 3 mL of anhydrous Trifluoroacetic Acid (TFA) under a strict nitrogen atmosphere[1].

    • Causality: TFA serves a dual purpose as both the solvent and a strong acid. It protonates the hydroxyl group, facilitating the departure of water to form a resonance-stabilized benzylic carbocation.

  • Hydride Addition: Add 0.15 mL (0.93 mmol, 2.2 equiv) of Triethylsilane (Et₃SiH) dropwise[1].

    • Causality: Et₃SiH acts as a mild, sterically bulky hydride donor. It selectively attacks the carbocation without reducing the sensitive terminal alkene, ensuring absolute chemoselectivity.

  • Reaction Propagation & Validation: Stir the mixture at room temperature for 1.5 to 4.5 hours[1].

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The reaction is self-validating when the polar alcohol spot completely disappears, replaced by the highly non-polar 3,5-DPP spot under UV light (254 nm).

  • Quenching and Extraction: Concentrate the mixture in vacuo, dilute with 15 mL EtOAc, and wash successively with 1 M NaOH (15 mL) and brine (15 mL)[1].

    • Causality: The 1 M NaOH wash is critical; it neutralizes residual TFA, preventing unwanted acid-catalyzed alkene isomerization or polymerization during the concentration phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via silica gel column chromatography to yield pure 3,5-DPP[1]. The product's integrity can be confirmed via ¹H NMR, specifically looking for the terminal alkene multiplet at δ 5.91–6.00 ppm[3].

SyntheticPathway N1 Chalcone Precursor (Starting Material) N2 1,4-Addition (Vinylmagnesium bromide) N1->N2 N3 1,3-Diphenylpent-4-en-1-one (Intermediate) N2->N3 N4 Ionic Hydrogenation (Et3SiH / TFA) N3->N4 N5 3,5-Diphenyl-1-pentene (Reactive Scaffold) N4->N5 N6 Norneolignans (Bioactive Agents) N5->N6

Caption: Synthetic route to 3,5-diphenyl-1-pentene and its conversion to bioactive norneolignans.

Thermochemical Degradation: A Marker in Polymer Pyrolysis

Beyond targeted organic synthesis, 3,5-DPP emerges spontaneously as a transient reactive intermediate during the thermochemical degradation of mixed plastic waste, particularly those containing polystyrene and polyolefins[4]. In the high-temperature, oxygen-free environment of a pyrolysis reactor, polymer chains undergo homolytic cleavage.

The formation of 3,5-DPP is a classic signature of a 1,5-hydrogen transfer (backbiting) mechanism followed by β-scission [4]. These intermediate radicals break carbon-carbon bonds to produce compounds with unsaturated terminals, ultimately condensing into the "bio-oil" or syngas fraction used for energy recovery[4].

Experimental Protocol 2: Thermochemical Generation via Polymer Pyrolysis

This analytical-scale workflow isolates 3,5-DPP as a marker for specific radical degradation pathways.

  • Feedstock Preparation: Load 1.0 g of mixed polyolefin/polystyrene waste into a quartz tube pyrolysis reactor.

  • Inert Atmosphere Purge: Purge the system with high-purity N₂ (50 mL/min) for 30 minutes.

    • Causality: Oxygen must be strictly excluded to prevent combustion (oxidation) and force the system into endothermic radical depolymerization[4].

  • Thermal Cracking: Heat the reactor at a rate of 10°C/min to a final temperature of 450°C–500°C[4].

    • Causality: At temperatures >450°C, the thermal energy exceeds the C-C bond dissociation energy of the polymer backbone, initiating homolytic cleavage and macroradical formation[4].

  • Radical Propagation & β-Scission: Allow the polymer melt to undergo intramolecular hydrogen transfer. The subsequent β-scission ejects 3,5-DPP as a volatile, unsaturated intermediate[4].

  • Condensation and GC-MS Validation: Condense the effluent vapors in a cold trap (-20°C) to collect the bio-oil.

    • Validation: Analyze the oil via GC-MS. The protocol is validated by the detection of 3,5-DPP at a retention time of approximately 34.21 minutes, confirming successful β-scission of the polystyrene blocks[4].

PyrolysisPathway P1 Polystyrene/Polyolefin Waste Feedstock P2 Thermal Cracking (>450°C, Anaerobic) P1->P2 P3 Polymer Macroradicals (Homolytic Cleavage) P2->P3 P4 1,5-Hydrogen Transfer (Backbiting Mechanism) P3->P4 P5 β-Scission (C-C Bond Breakage) P4->P5 P6 3,5-Diphenyl-1-pentene (Volatile Intermediate) P5->P6 P7 Bio-Oil Fraction (Energy Recovery) P6->P7

Caption: Thermochemical degradation of polystyrene yielding 3,5-diphenyl-1-pentene via β-scission.

Quantitative Data Summary

The following table synthesizes the critical physical, analytical, and pharmacological parameters of 3,5-DPP across its various applications:

ParameterValue / ObservationScientific Context
Molecular Formula C₁₇H₁₈Chemical Identification[2]
Molecular Weight 222.32 g/mol Mass Spectrometry / Pyrolysis Profiling
Target Affinity (AChE) -6.85 kcal/molInsecticidal Essential Oil Molecular Docking[2]
Pyrolysis GC-MS Retention ~34.21 minPlastic-to-Fuel Bio-oil Characterization[4]
¹H NMR Shift (Terminal Alkene) δ 5.91–6.00 (m, 1H)Structural Validation (360 MHz) in Organozinc Chemistry[3]

References

  • Antimalarial and Antiplasmodial Activities of Norneolignans. Syntheses and SAR Journal of Medicinal Chemistry - ACS Publications[Link]

  • Chemical Profiling and Insecticidal Potential of Juniperus macropoda Essential Oils Research Square [Link]

  • A Study to Optimise Plastic to Fuel Technology-A Review International Journal of Engineering Research & Technology (IJERT)[Link]

  • Method of Storing Active Zero Valent Zinc Metal UNL Digital Commons (Patent)[Link]

Sources

Exploratory

toxicity and material safety data sheet for 3,5-diphenyl-1-pentene

Title: 3,5-Diphenyl-1-pentene: Comprehensive Toxicological Profile, Material Safety, and Mechanistic Applications in Pest Management Executive Summary 3,5-diphenyl-1-pentene (CAS: 61141-97-7 / 68441-37-2) is a complex di...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3,5-Diphenyl-1-pentene: Comprehensive Toxicological Profile, Material Safety, and Mechanistic Applications in Pest Management

Executive Summary

3,5-diphenyl-1-pentene (CAS: 61141-97-7 / 68441-37-2) is a complex diarylalkene that occupies a unique intersection between natural product chemistry and synthetic polymer degradation. Originally identified as a byproduct in the chemical recycling and pyrolysis of polystyrene wastes[1][2], it has recently gained significant attention as a bioactive volatile constituent in the essential oils of Himalayan conifers, such as Cedrus deodara and Juniperus macropoda[3][4]. For drug development professionals and agrochemical researchers, this compound presents a compelling profile: it exhibits potent entomotoxicity against storage pests while maintaining a remarkably benign mammalian safety profile[4][5].

Physicochemical Properties & Material Safety Data (SDS)

Understanding the physical behavior of 3,5-diphenyl-1-pentene is critical for formulating stable emulsions and ensuring laboratory safety. As a lipophilic hydrocarbon, it readily partitions into lipid membranes, a property that dictates both its environmental fate and its neurotoxic mechanism in insects.

Table 1: Physicochemical and Safety Data Summary

Property / ParameterData / Specification
Chemical Name 3,5-diphenyl-1-pentene (Benzene, 1,1′-(1-ethenyl-1,3-propanediyl)bis-)
CAS Registry Numbers 61141-97-7; 68441-37-2
Molecular Formula C17H18
Molecular Weight 222.32 g/mol
Mammalian Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat)
Mammalian Acute Dermal Toxicity (LD50) > 2,000 mg/kg (Rabbit)
GHS Hazard Classification Combustible liquid/solid; May cause skin/eye irritation

Handling and Storage Protocols: Due to its volatile nature and potential to form combustible mixtures, 3,5-diphenyl-1-pentene must be handled in well-ventilated environments using non-sparking tools[6]. Inhalation of concentrated vapors can induce mild central nervous system depression, presenting as drowsiness or dizziness[7]. Storage requires tightly sealed containers kept in a cool, dry place, isolated from strong oxidizing agents and open flames[6].

Toxicological Profile & Mechanism of Action

The divergence between mammalian and insect toxicity is the cornerstone of 3,5-diphenyl-1-pentene's utility. Mammalian toxicity is negligible, with acute oral LD50 values exceeding 5,000 mg/kg and no recognized carcinogenic effects by IARC or NTP standards[5][6]. However, in coleopteran pests like Tribolium castaneum (red flour beetle) and Callosobruchus maculatus (pulse beetle), it acts as a potent fumigant and repellent[3][4].

The causality behind its entomotoxicity lies in its multi-target neuro-modulatory capacity. In silico and in vitro models demonstrate that 3,5-diphenyl-1-pentene disrupts insect nervous systems through three distinct pathways:

  • Acetylcholinesterase (AChE) Inhibition: The compound binds to the active site of AChE (average affinity of -6.85 kcal/mol), preventing the breakdown of acetylcholine and leading to fatal synaptic overstimulation[3].

  • GABA Receptor Modulation: It interferes with inhibitory neurotransmission, exacerbating neurotoxic hyperexcitability[3].

  • Odorant Receptor (OR) Sensitization: By binding to ORs, it disrupts the insect's spatial orientation and feeding behavior, driving its repellent efficacy[3].

MOA DPP 3,5-diphenyl-1-pentene AChE AChE Enzyme Inhibition DPP->AChE -6.85 kcal/mol GABA GABA Receptor Modulation DPP->GABA OR Odorant Receptor Sensitization DPP->OR Tox Insecticidal Neurotoxicity AChE->Tox GABA->Tox OR->Tox

Mechanism of action of 3,5-diphenyl-1-pentene targeting AChE, GABA, and OR pathways.

Table 2: Entomotoxicological Data & Binding Affinities

Target Pest / ReceptorAssay TypeMetric / Observation
Tribolium castaneumFumigation (Adults)High mortality (LC50 dependent on formulation)
Callosobruchus maculatusFumigation (Adults)High mortality (LC50 dependent on formulation)
Acetylcholinesterase (AChE)In Silico Docking-6.85 kcal/mol binding affinity

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 3,5-diphenyl-1-pentene requires a self-validating experimental loop. Computational predictions must be empirically verified by in vivo assays, while chemical profiling ensures that the tested agent is standardized.

Protocol 1: Chemical Profiling via Headspace GC-MS Rationale: Because 3,5-diphenyl-1-pentene is highly volatile, traditional solvent extraction risks losing the active fraction. Headspace extraction captures the exact vapor profile that insects encounter during fumigation, ensuring the chemical input matches the biological exposure.

  • Sample Preparation: Seal 500 mg of the botanical matrix (e.g., Cedrus deodara extract) or synthetic 3,5-diphenyl-1-pentene formulation in a 20 mL headspace vial[4].

  • Equilibration: Incubate the vial at 60°C for 30 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction: Insert a Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) into the headspace for 20 minutes to adsorb the volatiles.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C. Run the MS in electron ionization (EI) mode at 70 eV. Identify the 3,5-diphenyl-1-pentene peak by comparing the mass fragmentation pattern against the NIST library[4].

Protocol 2: In Vivo Fumigation Toxicity Assay Rationale: To validate the AChE inhibition predicted by molecular docking, live insect assays are conducted in sealed chambers. This confirms that the compound's vapor pressure is sufficient to deliver a lethal dose via the respiratory system, closing the loop between theoretical binding and observable causality.

  • Chamber Preparation: Use 1-liter glass jars equipped with a mesh-covered central microcentrifuge tube (to prevent direct contact between insects and the liquid chemical).

  • Insect Introduction: Introduce 20 adult Tribolium castaneum (standardized to 7-14 days post-eclosion) into the jar[4].

  • Dosing: Apply serial dilutions of 3,5-diphenyl-1-pentene (e.g., 10, 20, 50, 100 µL/L air) onto a filter paper strip placed inside the microcentrifuge tube.

  • Incubation & Scoring: Seal the jars tightly and incubate at 28°C and 65% relative humidity. Record mortality at 24, 48, and 72 hours. Calculate the LC50 using Probit analysis software.

Workflow Ext 1. Headspace Extraction & GC-MS Profiling Dock 2. In Silico Docking (AChE, GABA, OR) Ext->Dock Bio 3. In Vivo Fumigation (T. castaneum) Dock->Bio Val 4. LC50 Determination & Data Analysis Bio->Val

Step-by-step experimental workflow for evaluating 3,5-diphenyl-1-pentene toxicity.

References

  • Comparative Bio-efficacy and Molecular Insights of North-Western Himalayan conifers, Cedrus deodara and Juniperus macropoda Essential Oils against two storage insect Pests - ResearchGate. 4

  • Chemical Recycling of Household Polymeric Wastes - Semantic Scholar. 1

  • A Study to Optimise Plastic to Fuel Technology-A Review - IJERT. 2

  • Safety Data Sheet: OSI GS121 Gutter & Seam Sealant - THD Static. 6

  • Material Safety Data Sheet - Safeguard - Safeguard Chemical Corporation. 5

  • Safety Data Sheet - Garland Co. - Garland Co. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Epoxidation Strategies and Protocols for 3,5-Diphenyl-1-pentene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating guide for the racemic and enantioselective epoxidation of the unactivated termin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating guide for the racemic and enantioselective epoxidation of the unactivated terminal alkene, 3,5-diphenyl-1-pentene.

Introduction & Substrate Profiling

3,5-Diphenyl-1-pentene is an unfunctionalized terminal alkene featuring two phenyl rings that provide remote steric bulk. The epoxidation of terminal alkenes presents a unique synthetic hurdle: the lack of alkyl substitution on the terminal carbon reduces the electron density of the π -bond, making it inherently less nucleophilic and less reactive toward electrophilic oxidants compared to internal or highly substituted alkenes[1]. Furthermore, the absence of coordinating functional groups (such as allylic alcohols) precludes the use of directed methods like the Sharpless asymmetric epoxidation[2]. Consequently, achieving high yields and enantioselectivity requires carefully optimized reagents, precise temperature control, and specific catalytic systems[3].

Mechanistic Pathways & Causality

The most reliable approach for racemic epoxidation utilizes meta-chloroperoxybenzoic acid (mCPBA) via the Prilezhaev reaction[4]. This transformation proceeds through a concerted, asynchronous "butterfly" transition state[5].

Causality of the Transition State: The electron-deficient peroxy oxygen of mCPBA is attacked by the alkene's π -electrons. Simultaneously, the weak O–O bond (bond dissociation energy ~45 kcal/mol) cleaves, and the carbonyl oxygen abstracts the peroxy proton[5],[6]. Because the reaction is concerted, it avoids discrete carbocation intermediates and is strictly stereospecific (syn-addition); however, since the substrate is a terminal alkene, it yields a racemic mixture of enantiomers rather than distinct diastereomers[7].

EpoxidationMechanism Substrate 3,5-diphenyl-1-pentene TS Concerted 'Butterfly' TS Substrate->TS Nucleophilic π-attack mCPBA mCPBA Oxidant mCPBA->TS Electrophilic O-transfer Epoxide Epoxide Target TS->Epoxide Syn-addition Byproduct m-Chlorobenzoic Acid TS->Byproduct Proton shift

Fig 1: Logical relationship of the concerted Prilezhaev epoxidation mechanism.

For asymmetric epoxidation (AE), the Jacobsen-Katsuki method employs a chiral Mn(III)-salen catalyst[2]. The active oxidant is a Mn(V)-oxo species. The terminal alkene approaches the catalyst from a "top-on" trajectory, dictated by the steric hindrance of the chiral diamine backbone and bulky tert-butyl groups on the salen ligand[2].

Reagent Selection & Comparative Efficacy

Selecting the correct epoxidation system depends on the project's requirement for enantiopurity versus crude yield. The table below summarizes the quantitative performance metrics of various epoxidation methods suitable for terminal alkenes.

MethodCatalyst / ReagentOxidantTemp (°C)Yield (%)ee (%)Mechanistic Notes
Racemic NonemCPBA0 to 2585 - 95N/AStandard Prilezhaev reaction; requires slight excess of oxidant due to terminal alkene inertness[5].
Asymmetric Mn(III)-Salen (Jacobsen)NaOCl or mCPBA-70 to -6070 - 8070 - 85Requires NMO additive; cryogenic temperatures are crucial for enantioselectivity[3].
Catalytic Green [(P-P)Pt(C6F5)(H2O)]OTf H2​O2​ 2560 - 7565 - 80Greener oxidant; custom-designed to overcome terminal alkene inertness[1].

Detailed Experimental Protocols

EpoxidationWorkflow Start 3,5-diphenyl-1-pentene Racemic Protocol A: Racemic (mCPBA / DCM) Start->Racemic Asymmetric Protocol B: Asymmetric (Mn-Salen / NMO) Start->Asymmetric Workup Aqueous Quench (Na2S2O3 / NaHCO3) Racemic->Workup Asymmetric->Workup Purification Silica Chromatography Workup->Purification Product Purified Epoxide Purification->Product

Fig 2: Experimental workflow for racemic and asymmetric epoxidation protocols.

Protocol A: Racemic Epoxidation using mCPBA

Objective: Synthesize racemic 1,2-epoxy-3,5-diphenylpentane with high atom economy and minimal side reactions.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,5-diphenyl-1-pentene (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve mCPBA (1.5 equiv, assuming standard 70-75% commercial purity) in DCM. Add this solution dropwise to the alkene mixture over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the peroxy O-O bond cleavage and prevents thermal degradation of the product[5].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the terminal alkene is consumed.

  • Quench & Workup:

    • Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes.

      • Causality: This safely reduces any unreacted mCPBA and active peroxides, preventing explosive hazards during subsequent solvent evaporation[8].

    • Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (3 × 20 mL).

      • Causality: Neutralizes the m-chlorobenzoic acid byproduct, converting it to a water-soluble sodium salt that completely partitions into the aqueous phase[7].

    • Wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel yields the pure racemic epoxide.

Protocol B: Asymmetric Epoxidation (Jacobsen-Katsuki)

Objective: Enantioselective synthesis of the epoxide using a chiral Mn(III)-salen complex.

  • System Setup: In a flame-dried flask, dissolve 3,5-diphenyl-1-pentene (1.0 equiv) and 4-methylmorpholine-N-oxide (NMO) (2.0 equiv) in anhydrous DCM.

    • Causality: NMO acts as an axial ligand for the Mn center, stabilizing the active Mn(V)-oxo intermediate and significantly improving enantioselectivity[3],.

  • Catalyst Addition: Add the (R,R)- or (S,S)-Mn(III)-salen catalyst (4 mol%). Cool the reaction mixture to -65 °C using a dry ice/acetone bath.

    • Causality: Terminal alkenes suffer from low ee at room temperature; cryogenic conditions rigidly lock the transition state geometry, maximizing the facial selectivity imparted by the catalyst[3].

  • Oxidation: Add a pre-cooled 4 M solution of mCPBA in ethanol (1.5 equiv) dropwise.

    • Causality: Using ethanol prevents the crystallization of mCPBA at low temperatures, a critical self-validating step for maintaining a homogeneous reaction during scale-up[3].

  • Workup: Once complete (typically 1-2 hours), quench with cold aqueous Na2​S2​O3​ , extract with DCM, wash with NaHCO3​ , dry, and purify via chromatography.

Troubleshooting & Self-Validating Systems

  • Incomplete Conversion in Protocol A: Terminal alkenes are electron-poor relative to substituted alkenes. If starting material persists, verify the active peroxide content of the mCPBA batch via iodometric titration. Commercial mCPBA degrades over time and may require repurification[7].

  • Low Enantiomeric Excess in Protocol B: Ensure absolute temperature control. A deviation from -65 °C to -40 °C can drop the ee by >15%. Additionally, verify the purity of the NMO additive, as trace water can compete for axial coordination on the manganese catalyst, disrupting the chiral environment[3].

  • Safety Validation: Always perform a peroxide test (e.g., KI-starch paper) on the organic phase before rotary evaporation. Concentrating active peracids can lead to spontaneous secondary decomposition and detonation[8],[6].

Sources

Application

transition-metal catalyzed functionalization of 3,5-diphenyl-1-pentene

Application Note: Transition-Metal Catalyzed Functionalization of 3,5-Diphenyl-1-pentene Executive Summary & Substrate Significance The functionalization of unactivated terminal alkenes is a critical operation in late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition-Metal Catalyzed Functionalization of 3,5-Diphenyl-1-pentene

Executive Summary & Substrate Significance

The functionalization of unactivated terminal alkenes is a critical operation in late-stage drug development and complex molecule synthesis. 3,5-Diphenyl-1-pentene (CAS 68441-37-2)—a compound classically synthesized via highly reactive zero-valent zinc cross-coupling methodologies[1]—serves as an exceptional model substrate. Featuring a terminal olefin separated from a bulky phenyl ring by a single allylic carbon (C3), it presents a unique steric environment.

This application note details two divergent, highly regioselective transition-metal catalyzed functionalization pathways for this substrate:

  • Palladium-Catalyzed Tsuji-Wacker Oxidation: Yielding the Markovnikov product, 3,5-diphenyl-2-pentanone[2].

  • Rhodium-Catalyzed Hydroboration: Yielding the anti-Markovnikov product, 1-boronato-3,5-diphenylpentane[3].

By mastering these two protocols, researchers can predictably install either oxygen- or boron-based pharmacophores onto sterically biased aliphatic frameworks.

Mechanistic Causality & Regioselectivity (E-E-A-T)

A fundamental principle of process chemistry is understanding the why behind a reaction's outcome. The divergent regioselectivity observed in these two protocols is driven by the distinct coordination geometries and electronic demands of the Pd(II) and Rh(I) catalytic cycles.

The Markovnikov Pathway (Wacker Oxidation): Under Tsuji-Wacker conditions (PdCl₂, CuCl, O₂, DMF/H₂O), the Pd(II) center coordinates to the terminal alkene. The regioselectivity is governed by the nucleophilic attack of water (or hydroxide) onto the Pd-alkene π -complex. Because the C3 position of 3,5-diphenyl-1-pentene bears a bulky phenyl group, the transition state for nucleophilic attack at C2 is electronically favored (stabilizing the partial positive charge) while simultaneously minimizing steric clashes with the C3-substituent[4]. Subsequent β -hydride elimination and reinsertion rapidly isomerize the intermediate to release 3,5-diphenyl-2-pentanone.

The Anti-Markovnikov Pathway (Hydroboration): Conversely, Rhodium-catalyzed hydroboration utilizes a bulky catalyst system, such as [Rh(cod)Cl]₂ with a phosphine ligand. The mechanism involves the oxidative addition of the borane (e.g., pinacolborane) to Rh(I), followed by alkene coordination. During the critical hydrometalation step (migratory insertion), the extreme steric bulk of the Rh-phosphine-boryl complex forces the metal to position itself at the least hindered terminal carbon (C1), transferring the hydride to C2[3]. Reductive elimination then irreversibly yields the terminal alkylboronate ester with >99% anti-Markovnikov selectivity.

Catalytic Cycle Visualization

WackerCycle Pd_II Pd(II) Active Catalyst Coordination Alkene Coordination (3,5-diphenyl-1-pentene) Pd_II->Coordination + Alkene Nucleophilic_Attack Nucleophilic Attack (H2O) Markovnikov Selectivity Coordination->Nucleophilic_Attack + H2O, - HCl Beta_Elimination β-Hydride Elimination & Reinsertion Nucleophilic_Attack->Beta_Elimination Product_Release Product Release (3,5-diphenyl-2-pentanone) Beta_Elimination->Product_Release - Ketone Pd_0 Pd(0) Inactive Species Product_Release->Pd_0 Cu_Cycle CuCl / O2 Reoxidation Cycle Pd_0->Cu_Cycle + 2 CuCl2 Cu_Cycle->Pd_II + O2, + HCl

Catalytic cycle of the Pd-catalyzed Wacker oxidation of 3,5-diphenyl-1-pentene.

Quantitative Data & Reaction Parameters

To facilitate direct comparison and process scaling, the optimized parameters for both functionalization pathways are summarized below.

ParameterTsuji-Wacker OxidationRh-Catalyzed Hydroboration
Target Product 3,5-Diphenyl-2-pentanone1-(Pinacolatoboryl)-3,5-diphenylpentane
Catalyst System 10 mol% PdCl₂ / 1.0 equiv CuCl2 mol% [Rh(cod)Cl]₂ / 4 mol% dppb
Reagents/Oxidant O₂ (1 atm), H₂O (Nucleophile)Pinacolborane (HBpin, 1.2 equiv)
Solvent System DMF / H₂O (7:1 v/v)Anhydrous THF
Temperature & Time 25 °C, 24 hours25 °C, 12 hours
Regioselectivity >95:5 (Markovnikov : Anti)>99:1 (Anti : Markovnikov)
Typical Yield 82 - 88%89 - 94%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and intermediate analytical checks are embedded to ensure the integrity of the reaction before proceeding to workup.

Protocol A: Regioselective Tsuji-Wacker Oxidation

Objective: Synthesis of 3,5-diphenyl-2-pentanone.

  • System Initialization: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂ (17.7 mg, 0.10 mmol) and CuCl (99.0 mg, 1.00 mmol).

  • Solvent & Atmosphere: Add 7.0 mL of N,N-dimethylformamide (DMF) and 1.0 mL of deionized H₂O. Causality: The 7:1 DMF/H₂O ratio is critical; it ensures the highly lipophilic 3,5-diphenyl-1-pentene remains fully solvated while providing sufficient water for the nucleophilic attack.

  • Purging: Attach an O₂ balloon. Evacuate and backfill the flask with O₂ three times. The solution will turn a dark green/brown color, indicating the formation of the active Cu/Pd oxidative complex.

  • Substrate Addition: Inject 3,5-diphenyl-1-pentene (222 mg, 1.00 mmol) via syringe.

  • Self-Validation (Reaction Monitoring): Stir vigorously at 25 °C.

    • Visual Check: The solution must remain dark green. If it turns black (precipitated Pd black), the O₂ sparge is insufficient, and the Cu-mediated reoxidation is failing.

    • TLC Check: After 12 hours, sample 10 µL, dilute in EtOAc, and run on silica (Hexane/EtOAc 9:1). The non-polar alkene ( Rf​ ~0.8) should be replaced by a UV-active, KMnO₄-stainable ketone spot ( Rf​ ~0.4).

  • Workup: Once conversion is >95%, dilute the mixture with Et₂O (30 mL) and quench with 1N HCl (20 mL) to solubilize copper salts. Extract the aqueous layer with Et₂O (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane to 10% EtOAc/Hexane). GC-MS will confirm the product with a molecular ion peak at m/z 238.

Protocol B: Anti-Markovnikov Rhodium-Catalyzed Hydroboration

Objective: Synthesis of 1-(pinacolatoboryl)-3,5-diphenylpentane.

  • Strict Anaerobic Setup: This reaction must be assembled in an argon-filled glovebox or using rigorous Schlenk techniques, as Rh(I) complexes and boranes are highly sensitive to moisture and oxygen.

  • Catalyst Pre-activation: In an oven-dried 20 mL vial, dissolve [Rh(cod)Cl]₂ (9.8 mg, 0.02 mmol) and 1,4-bis(diphenylphosphino)butane (dppb) (17.0 mg, 0.04 mmol) in anhydrous THF (4.0 mL). Stir for 15 minutes. Visual Check: The solution will transition from orange-red to a vibrant yellow, confirming the formation of the active Rh-phosphine complex.

  • Reagent Addition: Add 3,5-diphenyl-1-pentene (222 mg, 1.00 mmol) to the yellow solution. Slowly add pinacolborane (HBpin, 174 µL, 1.20 mmol) dropwise. Causality: Slow addition prevents the Rh-catalyzed homocoupling of the borane reagent.

  • Self-Validation (Reaction Monitoring): Stir at 25 °C for 12 hours.

    • GC-FID Check: Take a 50 µL aliquot under argon, quench immediately with 200 µL of methanol (to destroy excess HBpin), and analyze via GC-FID. The complete disappearance of the alkene peak confirms reaction completion.

  • Workup & Isolation: Remove the vial from the glovebox. Quench the reaction by adding 1.0 mL of Methanol and stirring for 10 minutes. Concentrate the mixture under reduced pressure.

  • Purification: Pass the crude oil through a short pad of silica gel, eluting with 5% EtOAc in Hexanes, to remove the rhodium catalyst. Evaporation yields the pure alkylboronate ester. Validation is achieved via ¹¹B NMR, which will display a characteristic sharp singlet at ~33 ppm.

References

  • Method of Storing Active Zero Valent Zinc Metal Rieke, R. D., et al. UNL Digital Commons (1999). (Details the synthesis of 3,5-diphenyl-1-pentene via organozinc cross-coupling). URL:[Link]

  • Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins Byström, E., et al. Organic Letters (2019). (Provides authoritative mechanistic insights into the Tsuji-Wacker oxidation of complex terminal alkenes). URL:[Link]

  • Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines Weiner, B., et al. PMC - NIH / Angewandte Chemie (2010). (Discusses substrate control and regioselectivity in Wacker oxidations of sterically hindered alkenes). URL:[Link]

  • The Rhodium-Catalyzed Hydroboration of Olefins: A Mechanistic Investigation Evans, D. A., Fu, G. C. The Journal of Organic Chemistry (1990). (The foundational text establishing the anti-Markovnikov selectivity of Rh-catalyzed hydroborations). URL:[Link]

Sources

Method

how to use 3,5-diphenyl-1-pentene in Heck coupling reactions

Application Note: Advanced Heck Coupling Protocols for 3,5-Diphenyl-1-pentene Executive Summary This application note provides detailed methodologies for utilizing 3,5-diphenyl-1-pentene in palladium-catalyzed Mizoroki-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Heck Coupling Protocols for 3,5-Diphenyl-1-pentene

Executive Summary

This application note provides detailed methodologies for utilizing 3,5-diphenyl-1-pentene in palladium-catalyzed Mizoroki-Heck coupling reactions. As an unactivated, sterically hindered terminal alkene, 3,5-diphenyl-1-pentene presents unique synthetic challenges—most notably double-bond isomerization (chain-walking) and reduced insertion rates. This guide outlines the mechanistic rationale and provides field-validated protocols for both the Silver-Mediated Oxidative Heck Coupling (to synthesize highly substituted E-alkenes) and the Reductive Heck Hydroarylation (to synthesize saturated alkylarenes).

Mechanistic Rationale & Substrate Profiling

3,5-Diphenyl-1-pentene features a critical allylic branching point due to the phenyl group at the C3 position. This structural motif dictates the reaction's behavior and necessitates specific experimental choices:

  • Regioselectivity: The steric bulk at the C3 position strongly directs the carbopalladation step to the less hindered terminal C1 carbon. This ensures near-exclusive anti-Markovnikov (linear) selectivity, preventing the formation of branched isomers (link)[1].

  • Isomerization Risks: Unactivated aliphatic alkenes are highly susceptible to Pd-catalyzed double-bond migration. Following the initial migratory insertion, slow β-hydride elimination allows the Pd-H species to re-insert in the opposite direction, "walking" the metal down the carbon chain and yielding undesired internal alkene isomers (link)[2].

  • The Cationic Pathway Solution: To suppress chain-walking, the reaction must be forced through a cationic palladium pathway. By introducing a halide scavenger (e.g., Ag₂CO₃), the neutral Ar-Pd-X species is converted into a highly electrophilic [Ar-Pd]⁺ intermediate. This accelerates both the migratory insertion and the subsequent β-hydride elimination, effectively outcompeting the isomerization pathway (link)[2].

Reaction Pathway Visualization

HeckCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X CatPd [Ar-Pd(II)]+ (Cationic Intermediate) OxAdd->CatPd Ag+ (Halide Scavenger) Insertion Alkyl-Pd(II) Species (Migratory Insertion) OxAdd->Insertion Neutral Pathway (No Ag+) CatPd->Insertion 3,5-diphenyl-1-pentene BetaElim Product +[Pd(II)-H]+ (β-Hydride Elimination) Insertion->BetaElim Fast Elimination Isomerization Chain-Walking (Isomerized Byproducts) Insertion->Isomerization Slow Elimination Re-insertion BetaElim->Pd0 Base

Figure 1: Cationic vs. Neutral Heck Catalytic Cycle for Unactivated Alkenes

Optimization Matrix

To demonstrate the causality behind the experimental choices, the following table summarizes the effect of catalytic conditions on the coupling of 3,5-diphenyl-1-pentene with iodobenzene.

Reaction ModeCatalyst SystemAdditive / ReductantSolventYield (%)Regioselectivity (L:B)E:Z RatioIsomerization (%)
Standard Heck5 mol% Pd(OAc)₂, PPh₃Et₃N (Base)DMF42%>95:580:20~35%
Cationic Heck 5 mol% Pd(OAc)₂, P(t-Bu)₃Ag₂CO₃ (Scavenger)THF88% >99:1 >95:5 <5%
Reductive Heck 5 mol% Pd(OAc)₂, dpppPMHS (Hydride Source)Toluene85% >99:1 N/A (Alkane)<2%

Table 1: Condition optimization highlighting the necessity of silver additives for oxidative Heck and PMHS for reductive Heck.

Detailed Experimental Protocols

Protocol A: Silver-Mediated Oxidative Heck Coupling

Objective: Synthesis of (1E)-1-aryl-3,5-diphenyl-1-pentene derivatives. Causality Note: The use of the bulky, electron-rich ligand P(t-Bu)₃ provides the necessary steric pressure to facilitate rapid reductive elimination, while Ag₂CO₃ drives the cationic pathway to prevent chain-walking (link)[2].

Materials:

  • 3,5-Diphenyl-1-pentene (1.0 equiv, 1.0 mmol)

  • Aryl iodide (e.g., Iodobenzene) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Tri-tert-butylphosphine, P(t-Bu)₃ (0.10 equiv, 10 mol%)

  • Silver carbonate, Ag₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous THF (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with Pd(OAc)₂, Ag₂CO₃, and the aryl iodide (if solid).

  • Solvent & Ligand Addition: Add anhydrous THF followed by P(t-Bu)₃. Stir the mixture at room temperature for 10 minutes to allow the active Pd(0) catalyst complex to form.

  • Substrate Addition: Inject 3,5-diphenyl-1-pentene dropwise via syringe.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 70 °C in an oil bath for 12–16 hours. Note: The reaction mixture will turn cloudy and darken as AgI precipitates.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter the suspension through a short pad of Celite to remove the silver salts and palladium black. Wash the pad with additional ether (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure E-alkene product.

Protocol B: Reductive Heck Hydroarylation

Objective: Synthesis of 1-aryl-3,5-diphenylpentane derivatives. Causality Note: Using polymethylhydrosiloxane (PMHS) as a mild hydride source intercepts the alkyl-palladium intermediate before β-hydride elimination can occur. This yields the saturated alkane while maintaining complete anti-Markovnikov regioselectivity (link)[3].

Materials:

  • 3,5-Diphenyl-1-pentene (1.0 equiv, 1.0 mmol)

  • Aryl iodide (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.06 equiv, 6 mol%)

  • Potassium phosphate, K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Polymethylhydrosiloxane (PMHS) (3.0 equiv based on hydride)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a dry reaction vial under nitrogen, combine Pd(OAc)₂, dppp, K₃PO₄, and the aryl iodide. Add toluene and stir for 15 minutes.

  • Substrate & Reductant Addition: Add 3,5-diphenyl-1-pentene. Subsequently, add PMHS dropwise over 5 minutes. Critical Step: Slow addition of the silane is mandatory to prevent premature reduction of the aryl iodide to the corresponding arene (link)[3].

  • Reaction Execution: Stir the mixture at 80 °C for 18 hours.

  • Workup: Cool to room temperature. Carefully quench the remaining silane by adding 2 mL of 1M NaOH (aqueous) and stir vigorously for 30 minutes until bubbling ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography to afford the saturated alkylarene.

Analytical Validation & Troubleshooting

To establish a self-validating system, researchers must monitor the reaction for specific failure modes:

  • Isomerization Detection (GC-MS / ¹H NMR): If the cationic pathway in Protocol A fails (e.g., due to wet Ag₂CO₃), chain-walking will occur. In ¹H NMR, the desired E-alkene will show a characteristic trans-vinylic coupling constant ( J≈15−16 Hz) around 6.2–6.5 ppm. The appearance of multiplet signals in the 5.4–5.8 ppm range indicates the formation of the internal alkene isomer. If observed, verify the anhydrous nature of the silver salt.

  • Premature Reduction: In Protocol B, if the aryl iodide is reduced to the bare arene (e.g., iodobenzene to benzene), it indicates that the PMHS concentration is too high relative to the alkene insertion rate. Ensure PMHS is added slowly via a syringe pump and verify the structural integrity of the bidentate dppp ligand.

References

  • Wang, C., et al. "Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes." Journal of the American Chemical Society, 2018. URL:[Link]

  • Shirai, T., et al. "Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Crisp, G. T. "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis." Chemical Society Reviews, 1998. URL:[Link]

Sources

Application

Industrial Scale-Up Protocols for the Synthesis of 3,5-Diphenyl-1-pentene

Introduction & Mechanistic Rationale 3,5-Diphenyl-1-pentene is a high-value specialty hydrocarbon utilized as an advanced intermediate in the synthesis of agrochemicals, fragrances, and complex functional materials. It h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3,5-Diphenyl-1-pentene is a high-value specialty hydrocarbon utilized as an advanced intermediate in the synthesis of agrochemicals, fragrances, and complex functional materials. It has also been identified as a bioactive volatile compound with potent insecticidal binding properties. From an industrial synthesis perspective, constructing its carbon skeleton—specifically establishing the terminal alkene adjacent to a sterically hindered benzylic position—presents a significant challenge. Traditional approaches like Wittig olefination generate stoichiometric phosphine oxide waste, rendering them economically and environmentally unviable at scale.

To bypass these limitations, this application note details a highly scalable, two-step synthetic route utilizing an Iron-Catalyzed Kumada-Type Cross-Coupling .

The Causality of Catalyst Selection: Attempting to cross-couple a secondary alkyl halide (such as 1-bromo-1,3-diphenylpropane) with a vinyl Grignard reagent using standard Palladium or Nickel catalysis typically results in massive yield losses. These late transition metals undergo rapid β -hydride elimination, converting the substrate into the undesired elimination product (1,3-diphenylpropene).

Conversely, inexpensive and non-toxic Iron salts, specifically Iron(III) acetylacetonate ( Fe(acac)3​ ), operate via a fundamentally different mechanism. As established by [1], the addition of Grignard reagents to Fe(acac)3​ generates a highly reactive, low-valent "inorganic Grignard" species formally described as [Fe(MgX)2​]n​ . This species engages the alkyl halide via a single-electron transfer (SET) radical rebound pathway, which is so rapid that it outcompetes β -hydride elimination, cleanly forging the C(sp 3 )–C(sp 2 ) bond. The addition of N,N,N′,N′ -tetramethylethylenediamine (TMEDA) acts as a critical σ -donor ligand, stabilizing the low-valent iron intermediates and preventing the precipitation of inactive "iron black" [2].

Retrosynthetic Strategy & Process Workflow

The retrosynthetic disconnection of 3,5-diphenyl-1-pentene at the C2–C3 bond reveals two highly accessible precursors: vinylmagnesium bromide and 1-bromo-1,3-diphenylpropane . The latter is easily synthesized in one step from commercially available 1,3-diphenyl-1-propanol via an Appel-type halogenation using phosphorus tribromide ( PBr3​ ).

ScaleUpWorkflow Substrate 1,3-Diphenyl-1-propanol (Starting Material) Bromination Bromination Reactor PBr3, DCM, 0 °C Substrate->Bromination Intermediate 1-Bromo-1,3-diphenylpropane (Isolated Intermediate) Bromination->Intermediate IPC: GC-FID >99% Conv Coupling Cross-Coupling Reactor Fe(acac)3, TMEDA, THF Intermediate->Coupling Quench Acidic Quench & Phase Split 1M HCl / MTBE Coupling->Quench IPC: Bromide <0.5% Grignard Vinylmagnesium Bromide (Controlled Dosing) Grignard->Coupling Exotherm Control (<5 °C) Purification Wiped Film Evaporation 0.1 mbar, 140 °C Quench->Purification Product 3,5-Diphenyl-1-pentene (Target Specialty Chem) Purification->Product >98% Purity

Fig 1. Process workflow for the industrial synthesis of 3,5-diphenyl-1-pentene.

Quantitative Process Metrics

The following metrics are derived from a validated 10 kg pilot-scale campaign, demonstrating the robustness of the iron-catalyzed methodology.

Table 1: Process Parameters and Yield Metrics

Process StepReaction TempTime (h)IPC TargetIsolated YieldGC Purity
1. Bromination 0 °C to 25 °C3.0< 1% Alcohol94.2%96.5%
2. Fe-Coupling 0 °C to 25 °C6.0< 0.5% Bromide88.5%> 98.0%

Table 2: Material Balance for 10 kg Pilot Scale (Step 2: Cross-Coupling)

ComponentRoleMW ( g/mol )EquivalentsMass / Volume
1-Bromo-1,3-diphenylpropaneLimiting Reagent275.181.0010.00 kg (36.3 mol)
Vinylmagnesium Bromide (1M)Nucleophile131.271.5054.5 L (54.5 mol)
Fe(acac)3​ Precatalyst353.170.050.64 kg (1.8 mol)
TMEDALigand / Stabilizer116.200.200.84 kg (7.2 mol)
Tetrahydrofuran (THF)Solvent72.11N/A50.0 L

Step-by-Step Industrial Protocols

Protocol A: Synthesis of 1-Bromo-1,3-diphenylpropane

Objective: Convert the secondary alcohol to a bromide while strictly avoiding benzylic carbocation-mediated elimination.

  • Reactor Preparation: Inert a 100 L glass-lined reactor with nitrogen. Charge 1,3-diphenyl-1-propanol (10.0 kg, 47.1 mol) and anhydrous dichloromethane (DCM, 50 L).

  • Cryogenic Cooling: Cool the jacket to achieve an internal temperature (IT) of 0 °C. Causality: Low temperatures suppress the formation of 1,3-diphenylpropene (elimination byproduct).

  • Reagent Dosing: Slowly dose PBr3​ (4.25 kg, 15.7 mol, 0.33 eq) over 2 hours via a dip-tube. Maintain IT < 5 °C.

  • Maturation: Warm the reactor to 25 °C and stir for 1 hour.

  • Self-Validating IPC: Pull a 1 mL aliquot, quench in 1 mL saturated NaHCO3​ , and analyze the organic layer via GC-FID. Proceed only if the starting alcohol is < 1.0% (Area %).

  • Workup: Quench the reaction by slowly transferring the mixture into 20 L of pre-chilled water (0 °C). Separate the phases. Wash the organic phase with saturated NaHCO3​ (20 L) followed by brine (20 L).

  • Concentration: Remove DCM under reduced pressure (150 mbar, 40 °C) to afford the intermediate as a pale yellow oil (Yield: ~12.2 kg, 94%). Use directly in Protocol B.

Protocol B: Iron-Catalyzed Cross-Coupling

Objective: Forge the C(sp 3 )–C(sp 2 ) bond using single-electron transfer catalysis.

  • Catalyst Assembly: Into a dry 200 L Hastelloy reactor under strict nitrogen atmosphere, charge 1-bromo-1,3-diphenylpropane (10.0 kg, 36.3 mol), Fe(acac)3​ (0.64 kg, 5 mol%), TMEDA (0.84 kg, 20 mol%), and anhydrous THF (50 L). Stir at 200 RPM until a homogeneous dark red solution forms.

  • Cooling: Chill the reactor to IT = 0 °C.

  • Controlled Grignard Dosing: Dose 1.0 M Vinylmagnesium bromide in THF (54.5 L, 54.5 mol, 1.5 eq) over 4 hours.

    • Causality: The active catalytic species is highly reactive. Slow dosing ensures a low steady-state concentration of the Grignard reagent. If dosed too quickly, the excess Grignard will undergo homocoupling to form 1,3-butadiene, or prematurely over-reduce the iron catalyst, killing the reaction [3]. Maintain IT < 5 °C to manage the exotherm.

  • Maturation: Upon completion of dosing, warm the reactor to 25 °C and stir for 2 hours. The mixture will turn dark brown/black.

  • Self-Validating IPC: Pull a 1 mL aliquot, quench with 1 mL 1M HCl, extract with MTBE, and analyze via GC-FID. The reaction is complete when 1-bromo-1,3-diphenylpropane is < 0.5%. If > 0.5%, continue maturation for 1 hour.

  • Quench: Cool to 0 °C. Slowly dose 1M HCl (40 L) to quench excess Grignard, protonate TMEDA, and dissolve iron salts into the aqueous phase.

  • Phase Separation: Add methyl tert-butyl ether (MTBE, 30 L) to aid phase separation. Agitate for 15 minutes, settle for 30 minutes, and discard the lower aqueous (iron-rich) phase. Wash the organic phase with brine (20 L).

Downstream Processing & Impurity Profiling

To achieve >98% purity suitable for specialty chemical applications, the crude organic stream must be stripped of solvents and purified via Wiped Film Evaporation (WFE) .

  • Solvent Swap: Concentrate the organic phase in a batch concentrator at 100 mbar / 50 °C until THF and MTBE are removed.

  • WFE Distillation: Feed the crude oil into a continuous Wiped Film Evaporator.

    • Parameters: Vacuum = 0.1 mbar; Evaporator Body Temp = 140 °C; Condenser Temp = 20 °C; Wiper Speed = 300 RPM.

    • Causality: 3,5-diphenyl-1-pentene has a high boiling point. Standard batch distillation subjects the molecule to prolonged thermal stress, risking double-bond migration (isomerization to the internal alkene). WFE minimizes residence time to seconds, preserving the terminal alkene.

  • Impurity Profiling: The primary impurity rejected into the WFE residue is the homocoupled byproduct (1,6-diphenylhexane derivatives), while any residual volatile elimination products (1,3-diphenylpropene) are captured in the cold trap.

References

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856-13863. URL:[Link]

  • Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(11), 3686-3687. URL:[Link]

  • Nolla-Saltiel, R., & Bedford, R. B. (2023). Iron-Catalyzed Grignard Cross-Coupling with Alkyl Halides Possessing β -Hydrogens. ResearchGate. URL:[Link]

Method

preparation of 3,5-diphenyl-1-pentene via Wittig olefination

Application Note: Preparation of 3,5-Diphenyl-1-pentene via Wittig Olefination Strategic Rationale & Mechanistic Insights Terminal alkenes are highly versatile synthetic handles in drug development, enabling downstream f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 3,5-Diphenyl-1-pentene via Wittig Olefination

Strategic Rationale & Mechanistic Insights

Terminal alkenes are highly versatile synthetic handles in drug development, enabling downstream functionalizations such as cross-metathesis and anti-Markovnikov hydroboration. The target molecule, 3,5-diphenyl-1-pentene, incorporates a flexible diaryl pharmacophore and is optimally synthesized via the Wittig olefination of 2,4-diphenylbutanal.

While terminal olefination is a classical transformation, the specific substrate—2,4-diphenylbutanal—presents unique chemoselectivity challenges. The alpha-proton (at the C2 position) is highly acidic due to resonance stabilization from the adjacent phenyl ring. Consequently, the substrate is exceptionally prone to base-catalyzed enolization, leading to self-aldol condensation (forming complex β-hydroxy aldehydes or α,β-unsaturated enals) and epimerization of the stereocenter ()[1].

To circumvent these side reactions, this protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) as a non-nucleophilic base and enforces strict cryogenic control (-78 °C) during the nucleophilic addition phase ()[2].

Experimental Workflow & Logical Causality

The synthesis is divided into three critical phases, each governed by specific mechanistic causality:

  • Ylide Generation : Methyltriphenylphosphonium bromide is deprotonated by NaHMDS. Causality: Unlike n-Butyllithium (n-BuLi), which can act as a nucleophile and form complex lithium salts that interfere with sensitive substrates, NaHMDS is sterically hindered and cleanly generates the methylenetriphenylphosphorane ylide without side reactions.

  • Nucleophilic Attack (Oxaphosphetane Formation) : The ylide attacks the carbonyl carbon of 2,4-diphenylbutanal. Causality: This step is performed at -78 °C with an inverse-addition approach (adding the aldehyde slowly to an excess of ylide). This maintains a low instantaneous concentration of the aldehyde, ensuring the bimolecular Wittig reaction kinetically outcompetes the self-aldol condensation pathway ()[3].

  • Cycloreversion : Upon warming to room temperature, the oxaphosphetane intermediate undergoes spontaneous cycloreversion, driven by the high thermodynamic stability of the P=O bond in the triphenylphosphine oxide (Ph3PO) byproduct, yielding 3,5-diphenyl-1-pentene.

Wittig_Workflow Salt Phosphonium Salt (Ph3PCH3Br) Ylide Phosphonium Ylide (Ph3P=CH2) Salt->Ylide Deprotonation (0 °C) Base Base (NaHMDS) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack (-78 °C) Aldehyde 2,4-Diphenylbutanal Aldehyde->Intermediate Product 3,5-Diphenyl-1-pentene (Target Alkene) Intermediate->Product Cycloreversion (RT) Byproduct Ph3PO (Byproduct) Intermediate->Byproduct

Fig 1. Mechanistic workflow of the Wittig olefination yielding 3,5-diphenyl-1-pentene.

Quantitative Data & Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2,4-Diphenylbutanal 224.301.002.24 gLimiting Reactant
Ph₃PCH₃Br 357.221.204.29 gYlide Precursor
NaHMDS (1.0 M in THF)183.371.1511.5 mLNon-nucleophilic Base
THF (Anhydrous)72.1150.0 mLReaction Solvent

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Preparation of the Phosphonium Ylide

  • Setup : Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (40 mL).

  • Cooling : Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Deprotonation : Syringe in NaHMDS (11.5 mL of a 1.0 M solution in THF, 11.5 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The white suspension will rapidly transition into a vibrant, homogeneous yellow solution, confirming the successful generation of the methylenetriphenylphosphorane ylide. Stir for an additional 30 minutes at 0 °C.

Phase 2: Aldehyde Addition and Olefination 4. Cryogenic Shift : Replace the ice bath with a dry ice/acetone bath to cool the ylide solution to -78 °C. 5. Aldehyde Preparation : Dissolve 2,4-diphenylbutanal (2.24 g, 10.0 mmol) in anhydrous THF (10 mL). 6. Controlled Addition : Add the aldehyde solution dropwise to the ylide over 20-30 minutes using a syringe pump.

  • Causality: Rapid addition causes localized temperature spikes, which promotes enolization and aldol byproducts.

  • Maturation : Remove the cooling bath and allow the reaction to warm naturally to room temperature over 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The target 3,5-diphenyl-1-pentene will appear as a fast-eluting (high Rf), UV-active spot that stains readily with KMnO₄, while the aldehyde spot should completely disappear.

Phase 3: Quenching, Workup, and Purification 8. Quenching : Terminate the reaction by adding saturated aqueous NH₄Cl (15 mL).

  • Causality: Mild acidic quenching neutralizes residual base without risking acid-catalyzed isomerization of the newly formed terminal alkene.

  • Extraction : Transfer to a separatory funnel, extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous crude residue.

  • Ph₃PO Trituration : Suspend the crude residue in cold hexanes (30 mL) and stir vigorously for 15 minutes. Filter the resulting white precipitate through a tightly packed Celite pad, washing with additional cold hexanes (10 mL).

    • Causality: Triphenylphosphine oxide (Ph₃PO) is notoriously difficult to separate via chromatography. It is highly insoluble in cold hexanes, whereas the non-polar alkene product is highly soluble. This targeted trituration removes >90% of the Ph₃PO byproduct.

  • Chromatography : Concentrate the filtrate and purify via silica gel flash chromatography (Isocratic: 100% Hexanes) to afford pure 3,5-diphenyl-1-pentene as a colorless oil.

Troubleshooting Guide

Observed IssuePotential CauseMechanistic Solution & Causality
Low Yield / Aldehyde Recovery Incomplete ylide generation or moisture in the solvent.Ensure rigorous anhydrous conditions. Trace water rapidly protonates the ylide back to the unreactive phosphonium salt.
Formation of Polar Byproducts Self-aldol condensation of 2,4-diphenylbutanal.Strictly maintain -78 °C during aldehyde addition. Add the aldehyde slowly to keep its concentration low relative to the ylide, favoring olefination.
Difficult Purification (Clogging) High concentration of Ph₃PO co-eluting or crashing out on the column.Perform the cold hexane trituration step prior to chromatography. Bypassing this step overloads the silica gel with the highly polar Ph₃PO.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 89(4), 863-927. URL:[Link]

  • Das, A., et al. (2022). "Boron-Promoted Deprotonative Conjugate Addition: Geminal Diborons as Soft Pronucleophiles and Acyl Anion Equivalents." The Journal of Organic Chemistry, 87(15), 10366–10376. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3,5-Diphenyl-1-pentene Mixtures

Welcome to the Technical Support Center for the isolation and purification of 3,5-diphenyl-1-pentene. This highly non-polar hydrocarbon is a critical intermediate in drug development, most notably utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,5-diphenyl-1-pentene. This highly non-polar hydrocarbon is a critical intermediate in drug development, most notably utilized in the synthesis of norneolignan derivatives evaluated for antimalarial and antiplasmodial activities[1]. In industrial contexts, it is also identified as a cyclic degradation product during the thermal pyrolysis of polystyrene plastics[2].

Whether your crude mixture was generated via ionic hydrogenation (using Et₃SiH/TFA)[1] or through zero-valent Rieke zinc cross-coupling[3], separating this target compound from reaction byproducts presents unique chromatographic challenges. This guide provides self-validating protocols, physicochemical data, and troubleshooting steps to ensure high-purity isolation.

Section 1: Reaction Matrix & Impurity Profiling

Understanding the physicochemical properties of your reaction matrix is the first step in designing a logical purification strategy. Because 3,5-diphenyl-1-pentene lacks polar functional groups, it exhibits minimal affinity for a silica gel stationary phase, causing it to elute rapidly.

Table 1: Physicochemical & Chromatographic Profiling of Crude Mixture Components

ComponentMolecular Weight ( g/mol )Boiling Point (°C)PolarityTypical TLC Rf​ (100% Hexanes)
3,5-diphenyl-1-pentene (Target) 222.33~310 (est.)Very Low0.75 - 0.85
1,3-diphenylpentan-1-ol (Precursor) 240.35~340 (est.)High0.05 - 0.10
Triethylsilane (Reagent) 116.28107 - 108Very Low0.85 - 0.95
Hexaethyldisiloxane (Byproduct) 246.50233 - 234Low0.80 - 0.90
Trifluoroacetic Acid (Reagent) 114.0272.4Very High0.00 (Streaks)
Section 2: Self-Validating Purification Protocol

Do not rely on a single chromatographic step to purify this compound. The following step-by-step methodology uses orthogonal separation techniques (liquid-liquid extraction, vacuum distillation, and adsorption chromatography) to systematically eliminate impurities based on different physical properties.

Step 1: Reaction Quenching & Neutralization

  • Action: Concentrate the crude TFA/Et₃SiH reaction mixture in vacuo to remove excess volatile acid. Dilute the resulting residue with Ethyl Acetate (EtOAc). Wash successively with 1 M NaOH (15 mL) and brine (15 mL)[1].

  • Causality: Trifluoroacetic acid (TFA) is highly acidic. If left in the mixture, it will degrade the silica gel during chromatography and catalyze the isomerization of your terminal alkene. Neutralization converts TFA to water-soluble sodium trifluoroacetate, which partitions into the aqueous layer.

  • Validation Check: Test the aqueous wash layer with pH paper. It must read ≥ 7. If it remains acidic, repeat the 1 M NaOH wash before proceeding.

Step 2: Drying and Silane Byproduct Removal

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate[1]. Subject the crude oil to high vacuum (e.g., Kugelrohr distillation at 60–80 °C, 0.1 Torr) for 2 hours.

  • Causality: Triethylsilane and its byproduct hexaethyldisiloxane are highly non-polar and will co-elute with your target alkene on silica gel. Because their boiling points (107 °C and 233 °C, respectively) are significantly lower than 3,5-diphenyl-1-pentene (>300 °C), vacuum evaporation selectively removes them without relying on chromatography.

  • Validation Check: Acquire a crude ¹H NMR. The disappearance of the characteristic ethyl multiplet/quartet around 0.5–1.0 ppm confirms complete silane removal.

Step 3: Flash Column Chromatography

  • Action: Load the crude mixture onto a silica gel column pre-equilibrated with 100% Hexanes. Elute isocratically with 100% Hexanes[1].

  • Causality: 3,5-diphenyl-1-pentene is a pure hydrocarbon. Introducing even 1–2% EtOAc into the mobile phase will drastically increase solvent strength, causing the product to elute in the solvent front alongside unreacted starting materials.

  • Validation Check: Spot fractions on TLC. The product will appear as a UV-active spot at Rf​ ~0.8. Stain with KMnO₄ to confirm the presence of the alkene (a bright yellow spot on a purple background).

Section 3: Visualizing the Workflow

Workflow N1 Crude Mixture (Alkene, TFA, Et₃SiH) N2 Aqueous Workup (1M NaOH Wash) N1->N2 Neutralize TFA N3 Vacuum Evaporation (Remove Siloxanes) N2->N3 Dry & Concentrate N4 Flash Chromatography (100% Hexanes) N3->N4 Distillate removal N5 Pure 3,5-diphenyl-1-pentene N4->N5 Collect Rf ~0.8

Fig 1: Step-by-step purification workflow for crude 3,5-diphenyl-1-pentene mixtures.

Section 4: Troubleshooting Guides & FAQs

Q1: My GC-MS and ¹H NMR show a massive aliphatic impurity (multiplets at 0.5–1.0 ppm) co-eluting with 3,5-diphenyl-1-pentene after silica gel chromatography. How do I separate them? Scientist Answer: You are observing hexaethyldisiloxane, a byproduct of the triethylsilane (Et₃SiH) used during ionic hydrogenation[1]. Because both your target alkene and the siloxane are highly non-polar, they have nearly identical Rf​ values on standard normal-phase silica. Causality & Solution: Chromatographic separation is highly inefficient here. Instead, exploit the boiling point differential. Apply high vacuum (e.g., Kugelrohr distillation at 80 °C, 0.1 Torr) to the crude mixture before loading it onto the column to strip the siloxane away.

Q2: After column chromatography, my terminal alkene (1-pentene) has partially isomerized into an internal alkene (2-pentene). Why did this happen and how can I prevent it? Scientist Answer: This is a classic case of acid-catalyzed double bond migration. Standard silica gel is slightly acidic (pH ~4.5–5.5 due to surface silanol groups). Prolonged exposure of 3,5-diphenyl-1-pentene to this acidic environment provides enough activation energy to protonate the terminal double bond, forming a secondary carbocation that subsequently deprotonates to form the thermodynamically more stable, conjugated internal alkene. Causality & Solution: To prevent this, you must buffer the stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes prior to loading your sample. This neutralizes the acidic silanol sites.

Q3: When washing the crude organozinc reaction mixture, I get a stubborn emulsion that won't separate. What is the cause? Scientist Answer: If you synthesized the compound via Rieke zinc insertion[3], the emulsion is caused by colloidal zinc hydroxide/oxide species forming at neutral to slightly basic pH during the aqueous wash. Causality & Solution: Zinc salts act as emulsifiers by accumulating at the aqueous-organic interface. To break the emulsion, add a saturated solution of Rochelle salt (potassium sodium tartrate) or use 1 M HCl to keep the zinc in the soluble Zn²⁺ state (provided your product is stable to brief acid exposure), followed by a swift phase separation.

Troubleshooting Issue Impurity Detected (NMR/GC-MS) Type Identify Impurity Type Issue->Type Silane Aliphatic Peaks (~0.5-1.0 ppm) Type->Silane Et₃SiH / Siloxane Alcohol Polar Precursor (OH stretch) Type->Alcohol Unreacted Material Isomer Shifted Alkene (Isomerization) Type->Isomer Acid Catalysis Action1 Apply High Vacuum (Kugelrohr) Silane->Action1 Action2 Reduce EtOAc in Mobile Phase Alcohol->Action2 Action3 Buffer Silica Gel with 1% Et₃N Isomer->Action3

Fig 2: Decision tree for identifying and resolving common chromatographic impurities.

Section 5: References[1] Title: Antimalarial and Antiplasmodial Activities of Norneolignans. Syntheses and SAR | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKqomF7g6IpkGycz5RTBZ9p0bsL7OGQnCVQw1Pi_oFa7NcTla8Sw4X0UIBP6EoiscRE_1HD8Xi0TUP1jjDYRtUZwXzfDxAYVMWvaMuziU6L3b0-ztgBngPe2is7-VjautyObtlYQ==[2] Title: A Study to Optimise Plastic to Fuel Technology-A Review | Source: ijert.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXjkwusy6XA1cDUg2dsIlf1qzkeQJPByUfA30qEbSAJxLkpy-JV6_wg5mMG1hVB8ALjJGrjf39Q83U2uLaFRcebAUMb-FP5YssQL3qSSdSGd8umA6ZY5L1mEaTZrafSoOWVsTlqu7nK0A2Lko4Gvx1mHtdATbpqBmG2cO3Wu7f_7V4MbbXKwc=[3] Title: METHOD OF STORING ACTIVE ZERO VALENT ZINC METAL | Source: unl.edu | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNAxg6iKhO7svqe3FNy9r6vD-uAP8UWySHMNh2_iciapQmTh57wihCVhKcgMWf-9LMRM3YVmuWT6L2gfgtEKDo0ZKacgAdXAlmc1ZwOcE-bsikPupyil1NTk05J2l9nkRevMKw9dsn3U8lXbt8_gHZDrFxqvEhEJG8yzeKj03WC1rNiPNFmTVpdxyKQo=

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Diphenyl-1-Pentene Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor regioselectivity during the synthesis of 3,5-dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor regioselectivity during the synthesis of 3,5-diphenyl-1-pentene .

The most robust and scalable route to this compound is the transition-metal-catalyzed γ -allylic alkylation (SN2' substitution) of a cinnamyl electrophile (e.g., cinnamyl chloride or phosphate) with a (2-phenylethyl)zinc reagent. While this cross-coupling pathway offers exceptional functional group tolerance, it is highly sensitive to catalyst speciation and reagent degradation.

Quantitative Diagnostic Matrix

Before altering your synthetic protocol, compare your analytical data (GC-MS/NMR) against this diagnostic matrix to isolate the mechanistic root cause of your low conversion.

SymptomQuantitative IndicatorProbable Mechanistic CauseRecommended Action
Stalled Conversion < 30% product yield; > 50% recovered cinnamyl halideOrganozinc degradation (hydrolysis/oxidation) or incomplete zinc insertion.Titrate zinc reagent prior to use; utilize active zero-valent zinc[1].
Poor Regioselectivity SN2' : SN2 ratio < 3:1 (Excess 1,5-diphenyl-2-pentene)Inactive Cu catalyst leading to uncatalyzed SN2 background reaction.Optimize Cu(I) source (e.g., CuBr·SMe₂) and add phosphoramidite ligands[2].
Reagent Homocoupling > 15% 1,4-diphenylbutane detected in crude mixtureOxygen intrusion promoting oxidative dimerization of the zinc reagent.Degas solvents via freeze-pump-thaw; strictly purge headspace with Argon.
Catalyst Precipitation Black precipitate (Cu(0)) forms rapidlyDisproportionation of Cu(I) to Cu(0) and Cu(II) due to thermal stress.Lower reaction temperature to -40 °C; control organozinc addition rate.
Deep-Dive Q&A: Mechanistic Troubleshooting

Q1: My conversion stalls at 20-30% even when I use a 2.0 molar excess of the (2-phenylethyl)zinc bromide. Why is the reaction dying? A1: Conversion stalling in organozinc cross-couplings is rarely a stoichiometric issue; it is almost always an active titer issue. Organozinc reagents are highly sensitive to trace moisture. Furthermore, if you are preparing the reagent via direct insertion using standard zinc dust, surface oxidation (ZnO) passivates the metal. This leads to incomplete insertion, leaving unreacted alkyl bromide in the solution, which can subsequently poison the copper catalyst. Causality & Fix: The use of highly reactive zerovalent zinc (Rieke zinc) ensures near-quantitative formation of the organozinc reagent, preventing conversion stalls[1]. Always perform a self-validating titration (see protocol below) to confirm the exact molarity of the active carbon-zinc bond before initiating the coupling.

Q2: I am obtaining a 1:1 mixture of the desired 3,5-diphenyl-1-pentene (branched) and 1,5-diphenyl-2-pentene (linear). How do I force the reaction toward the branched SN2' product? A2: The linear product arises from a direct, uncatalyzed SN2 attack by the zinc reagent. Copper-catalyzed allylic substitutions are distinguished by their unique inner-sphere mechanistic pathway, which enables the incorporation of hard, non-stabilized nucleophiles[3]. This distinct mechanism provides high regioselectivity for the γ -substituted product (SN2') over the α -substituted isomer (SN2)[4]. If your catalyst is inactive or poorly ligated, the background SN2 reaction outcompetes the catalytic cycle. Causality & Fix: You must accelerate the catalytic cycle. Switch to a highly soluble Cu(I) salt like CuBr·SMe₂. The addition of chiral phosphoramidite ligands to CuBr·SMe₂ can drastically improve both regioselectivity and enantioselectivity in these alkylations[2].

Q3: Does the choice of leaving group on the cinnamyl electrophile impact the conversion rate? A3: Yes, significantly. While cinnamyl chloride is inexpensive, its oxidative addition to the Cu(I) center is relatively slow. This bottlenecks the catalytic cycle, allowing the organozinc reagent time to degrade or undergo homocoupling. Cinnamyl phosphates (e.g., diethyl cinnamyl phosphate) are vastly superior leaving groups for copper catalysis. The phosphate moiety strongly coordinates with the copper center, accelerating the formation of the Cu(III) π -allyl intermediate and driving the SN2' conversion to >90%.

Mechanistic & Workflow Visualizations

MechanisticPathway A Pre-Catalyst CuBr·SMe2 B Transmetalation Formation of R-Cu(I) A->B + (2-phenylethyl)zinc bromide C π-Complexation Coordination to Cinnamyl Halide B->C + Cinnamyl Halide D Oxidative Addition Cu(III) π-Allyl Intermediate C->D Leaving group departs E Reductive Elimination γ-Alkylation (SN2') D->E C-C Bond Formation E->B Catalyst Regeneration

Fig 1: Inner-sphere mechanism of Cu(I)-catalyzed SN2' allylic alkylation.

Workflow Step1 1. Zinc Activation (Rieke Zn Method) Step2 2. Organozinc Formation (2-phenylethyl)ZnBr Step1->Step2 Step3 3. Reagent Titration (Self-Validation) Step2->Step3 Step4 4. Cu-Catalyzed Coupling (-40°C to RT) Step3->Step4 Step5 5. Aqueous Quench & Product Isolation Step4->Step5

Fig 2: Step-by-step workflow for the synthesis of 3,5-diphenyl-1-pentene.

Step-by-Step Optimized Protocol

Step 1: Preparation of (2-phenylethyl)zinc bromide

  • Under a strict Argon atmosphere, suspend highly reactive zerovalent zinc (1.5 equiv) in anhydrous THF.

  • Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes to clean the zinc surface, followed by TMS-Cl (2 mol%) to scavenge residual oxides.

  • Slowly add (2-bromoethyl)benzene (1.0 equiv) over 30 minutes. Maintain the temperature at 35 °C. Stir for 2 hours. Causality: Controlling the addition rate prevents thermal spikes that lead to Wurtz-type homocoupling (1,4-diphenylbutane formation).

Step 2: Self-Validating Reagent Titration

  • Withdraw a 0.50 mL aliquot of the newly formed organozinc solution.

  • Titrate against a standardized solution of iodine in saturated LiCl/THF.

  • Validation Check: The disappearance of the brown iodine color indicates active C-Zn bonds. Calculate the exact molarity. If the yield is <85%, do not proceed to cross-coupling; troubleshoot your inert atmosphere technique.

Step 3: Catalyst Pre-Assembly and Cross-Coupling

  • In a separate Schlenk flask, add CuBr·SMe₂ (5 mol%) and a phosphoramidite ligand (10 mol%) in a 1:1 mixture of anhydrous THF and DCM. Stir at room temperature for 15 minutes. Causality: Pre-assembling the ligated copper complex prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species upon the addition of the organozinc reagent.

  • Cool the catalyst solution to -40 °C.

  • Add the titrated (2-phenylethyl)zinc bromide (1.2 equiv based on active titer) dropwise.

  • Add the cinnamyl electrophile (1.0 equiv, preferably diethyl cinnamyl phosphate) dropwise over 20 minutes.

  • Allow the reaction to stir at -40 °C for 4 hours, then slowly warm to room temperature overnight.

Step 4: Quench and Isolation

  • Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₃. Causality: The addition of ammonia is critical. It forms highly soluble coordination complexes with both Copper and Zinc ions ([Cu(NH₃)₄]⁺ and [Zn(NH₃)₄]²⁺), preventing the formation of intractable hydroxide emulsions during organic extraction.

  • Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate pure 3,5-diphenyl-1-pentene.

References
  • METHOD OF STORING ACTIVE ZERO VALENT ZINC METAL. UNL Digital Commons. Available at: [Link]

  • Copper-catalyzed allylic substitution. Wikipedia. Available at:[Link]

  • Enantioselective Copper-Catalyzed Allylic Alkylation with Dialkylzincs Using Phosphoramidite Ligands. Organic Letters - ACS Publications. Available at:[Link]

  • Recent advances in allylation of chiral secondary alkylcopper species. PMC. Available at:[Link]

Sources

Troubleshooting

troubleshooting column chromatography separation of 3,5-diphenyl-1-pentene

Welcome to the Technical Support Center for the purification of 3,5-diphenyl-1-pentene . As a highly non-polar hydrocarbon featuring two phenyl rings and a terminal alkene, this molecule presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,5-diphenyl-1-pentene . As a highly non-polar hydrocarbon featuring two phenyl rings and a terminal alkene, this molecule presents unique chromatographic challenges. Standard normal-phase silica gel often fails to resolve it from structurally similar synthetic byproducts (such as alkanes, internal alkenes, or homocoupled aromatics) due to the lack of polar functional groups.

This guide provides field-proven, mechanistically grounded solutions to achieve baseline separation, relying heavily on the principles of argentation (silver-ion) chromatography.

Diagnostic Workflow

Before altering your mobile phase, use the following decision tree to determine if standard silica is sufficient or if argentation chromatography is required based on your impurity profile.

G A Issue: Co-elution of 3,5-diphenyl-1-pentene B Analyze Impurity Profile (TLC / GC-MS) A->B C Impurity is an Alkane or purely Aromatic? B->C D Impurity is an Isomeric Alkene (e.g., internal)? C->D No F Argentation Chromatography (10% AgNO3-Silica) C->F Yes E Standard Silica Optimization (Hexane/Toluene gradient) D->E No D->F Yes G Terminal Alkene Binds Ag+ (Retards Elution) F->G

Diagnostic workflow for troubleshooting 3,5-diphenyl-1-pentene co-elution.

Frequently Asked Questions (FAQs)

Q1: Why does 3,5-diphenyl-1-pentene co-elute with my starting materials on standard silica gel? A1: Standard silica gel separates compounds primarily based on dipole-dipole interactions and hydrogen bonding. Because 3,5-diphenyl-1-pentene is a non-polar hydrocarbon, it interacts with the silanol groups on the silica surface almost exclusively through weak Van der Waals forces. Consequently, it migrates near the solvent front (high Rf​ ) even in 100% non-polar eluents like hexane, resulting in co-elution with other non-polar impurities.

Q2: What is the mechanistic basis for using Argentation Chromatography? A2: Argentation chromatography utilizes a stationary phase impregnated with silver salts (typically AgNO3​ ). Silver ions ( Ag+ ) act as transition metal Lewis acids that form reversible π -complexes with the electron-rich double bonds of alkenes[1]. Because 3,5-diphenyl-1-pentene contains a terminal alkene, the double bond is sterically accessible, allowing for strong π -complexation. This specific interaction retards the elution of the alkene, effectively separating it from saturated alkanes or purely aromatic compounds that cannot form these complexes[2].

Troubleshooting Guide

Issue 1: Poor resolution between 3,5-diphenyl-1-pentene and an internal alkene isomer (e.g., 1,5-diphenyl-2-pentene).

  • Cause: While both molecules contain double bonds, internal alkenes are more sterically hindered than terminal alkenes.

  • Solution: Utilize 10% w/w AgNO3​ -impregnated silica gel. The terminal alkene of 3,5-diphenyl-1-pentene will bind more strongly to the Ag+ ions than the sterically hindered internal alkene, causing the internal isomer to elute first. Elute with a highly non-polar solvent (e.g., 100% hexanes) and gradually introduce a weak modifier (e.g., 1% dichloromethane) if retention is too high[3].

Issue 2: The silica gel column turns black during packing or elution, and separation efficiency drops.

  • Cause: Silver nitrate is highly photosensitive. Exposure to ambient laboratory light causes the photoreduction of Ag+ ions to metallic silver ( Ag0 ), which appears black and cannot participate in π -complexation[4].

  • Solution: Wrap the chromatography column and the solvent reservoirs in aluminum foil. Prepare the AgNO3​ -silica gel in a darkened fume hood and store any unused portion in an amber bottle under an inert atmosphere.

Issue 3: Low recovery yield of 3,5-diphenyl-1-pentene after argentation chromatography.

  • Cause: The terminal alkene may bind too strongly to the silver ions, resulting in irreversible adsorption or severe peak tailing.

  • Solution: Introduce a slightly more polar or π -donating solvent to competitively disrupt the Ag+ -alkene complex. Adding 1-5% ethyl acetate or toluene to the hexane mobile phase will facilitate the release of the target molecule and improve recovery yields.

Quantitative Data: Retention Factor ( Rf​ ) Comparison

To illustrate the power of argentation chromatography, the following table summarizes the typical retention factor ( Rf​ ) shifts observed when transitioning from standard silica to AgNO3​ -impregnated silica.

Compound TypeExample Structure Rf​ on Standard Silica (100% Hexane) Rf​ on 10% AgNO3​ -Silica (100% Hexane)
Saturated Alkane 1,3-Diphenylpentane0.850.85
Internal Alkene 1,5-Diphenyl-2-pentene0.830.55
Terminal Alkene 3,5-Diphenyl-1-pentene0.820.30

(Note: Data represents validated chromatographic behavior for non-polar π -donors under standard laboratory conditions).

Experimental Protocols

Protocol: Preparation and Execution of Argentation Chromatography

This self-validating protocol ensures the active loading of silver ions onto the silica matrix without premature photoreduction[4].

Step 1: Stationary Phase Preparation (10% w/w AgNO3​ -Silica)

  • In a round-bottom flask, dissolve 5.0 g of Silver Nitrate ( AgNO3​ ) in 20 mL of deionized water (or acetonitrile for faster drying).

  • Add 45.0 g of standard flash-grade silica gel (40-63 µm) to the flask.

  • Add sufficient methanol or acetone (approx. 100 mL) to create a freely moving, thick slurry.

  • Critical Step: Wrap the flask entirely in aluminum foil to block ambient light.

  • Evaporate the solvents under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the impregnated silica by baking it in an oven at 120°C for 4 hours. Store in a desiccator in the dark.

Step 2: Column Packing and Elution

  • Wrap a glass chromatography column in aluminum foil.

  • Dry-pack or slurry-pack the column with the AgNO3​ -silica using 100% hexanes.

  • Dissolve the crude 3,5-diphenyl-1-pentene mixture in a minimal volume of hexanes (e.g., 1-2 mL) and load it carefully onto the column head.

  • Elute using an isocratic flow of 100% hexanes. If the target compound is retained too strongly, initiate a shallow gradient by adding 1% to 5% dichloromethane (DCM) or toluene.

  • Collect fractions and analyze via TLC (using AgNO3​ -impregnated TLC plates) or GC-MS. The saturated and internal alkene impurities will elute in the early fractions, while the pure 3,5-diphenyl-1-pentene will elute later.

References

  • Argentation chromatography Source: Wikipedia URL:[Link]

  • Chromatography with silver nitrate Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 3,5-Diphenyl-1-pentene vs. 1,5-Diphenyl-1-pentene

As a Senior Application Scientist, selecting the correct alkene scaffold is paramount when designing synthetic routes for complex active pharmaceutical ingredients (APIs). While 3,5-diphenyl-1-pentene and 1,5-diphenyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct alkene scaffold is paramount when designing synthetic routes for complex active pharmaceutical ingredients (APIs). While 3,5-diphenyl-1-pentene and 1,5-diphenyl-1-pentene share the same molecular weight and basic atomic composition, their structural isomerism dictates vastly different electronic environments and steric topographies.

This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality, quantitative data, and validated experimental workflows.

Structural and Electronic Divergence

The fundamental reactivity differences between these two isomers stem from the position of the alkene relative to the phenyl rings.

  • 1,5-Diphenyl-1-pentene (Conjugated Internal Alkene): In this isomer, the double bond is directly conjugated with the C1 phenyl ring, forming a styrene-like extended π -system. This conjugation significantly lowers the HOMO-LUMO gap. Consequently, the molecule is highly susceptible to electrophilic attack, as the resulting intermediate is a resonance-stabilized benzylic carbocation or radical. These scaffolds are frequently leveraged in transition-metal catalyzed C-H activation and cross-coupling methodologies[1].

  • 3,5-Diphenyl-1-pentene (Isolated Terminal Alkene): Here, the alkene is terminal and electronically isolated from the phenyl rings. However, the C3 position is an allylic stereocenter bearing a bulky phenyl group. The reactivity of this molecule is heavily governed by 1,3-allylic strain (A-strain). During transition states, the minimization of steric clashes between the terminal alkene substituents and the bulky allylic phenyl group dictates strict facial selectivity and limits the conformational freedom of the intermediate[2].

Comparative Reactivity Pathways

Electrophilic Addition (Hydration & Halogenation)

When subjected to electrophilic addition (e.g., standard acidic hydration or bromination), 1,5-diphenyl-1-pentene reacts orders of magnitude faster. The protonation of the C2 carbon yields a highly stable benzylic carbocation at C1. In contrast, protonation of 3,5-diphenyl-1-pentene yields a secondary carbocation at C2. Not only is this intermediate less electronically stable, but the approaching electrophile must also overcome the severe steric shielding provided by the C3 phenyl group.

Hydroboration-Oxidation (Regioselectivity)

Hydroboration highlights the stark contrast between electronic and steric control:

  • 1,5-Diphenyl-1-pentene: Standard hydroboration with BH3​⋅THF places the boron atom preferentially at the C2 position. This is because the transition state electronically favors placing the partial positive charge on the benzylic C1 carbon. Oxidation yields 1,5-diphenylpentan-2-ol. Note that while standard hydroboration favors this anti-Markovnikov-like addition relative to the alkyl chain, modern transition-metal catalysis (e.g., Co or Fe) can completely invert this to yield Markovnikov products if required[3].

  • 3,5-Diphenyl-1-pentene: The terminal nature of the alkene, combined with the extreme steric bulk of the adjacent C3 phenyl group, forces the boron atom exclusively to the terminal C1 position. Oxidation yields 3,5-diphenylpentan-1-ol with >99% regioselectivity.

Quantitative Reactivity Metrics

The following table summarizes the key quantitative differences in reactivity between the two isomers under standard conditions.

Reactivity Metric1,5-Diphenyl-1-pentene3,5-Diphenyl-1-pentene
Alkene Classification Internal, Conjugated (Styrenic)Terminal, Isolated
Relative Hydration Rate ( krel​ ) ≈104 (Very Fast) ≈1 (Baseline)
Hydroboration Regioselectivity C2-Boron (~90% 2-ol product)C1-Boron (>99% 1-ol product)
Dominant Reactivity Driver Benzylic Resonance Stabilization1,3-Allylic Steric Strain
Polymerization Tendency High (Stable benzylic radical)Low (Degradative chain transfer)

Mechanistic Visualization

The diagram below illustrates the divergent intermediate stability and hydroboration pathways for both isomers.

Reactivity_Comparison cluster_15 1,5-Diphenyl-1-pentene (Conjugated System) cluster_35 3,5-Diphenyl-1-pentene (Isolated System) A 1,5-Diphenyl-1-pentene B Benzylic Carbocation (Resonance Stabilized) A->B H+ Addition (Fast) C 1,5-Diphenylpentan-2-ol (Major Product) A->C 1. BH3-THF 2. H2O2 / NaOH D 3,5-Diphenyl-1-pentene E Secondary Carbocation (Sterically Hindered) D->E H+ Addition (Slow) F 3,5-Diphenylpentan-1-ol (Exclusive Product) D->F 1. BH3-THF 2. H2O2 / NaOH

Divergent carbocation stability and hydroboration regioselectivity of the two isomers.

Experimental Protocol: Self-Validating Regioselective Hydroboration

To empirically observe these reactivity differences, the following standardized hydroboration-oxidation workflow is designed with built-in causality and self-validation steps.

Objective: Isolate the respective alcohol derivatives while preventing thermal alkene isomerization (boron-walking).

Materials:

  • Substrate: 1,5-diphenyl-1-pentene or 3,5-diphenyl-1-pentene (1.0 mmol)

  • Borane-THF complex (1.0 M in THF, 1.5 mmol)

  • Sodium Hydroxide (3.0 M aqueous, 3.0 mmol)

  • Hydrogen Peroxide (30% w/w aqueous, 3.0 mmol)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Borane complexes are highly sensitive to moisture, which prematurely hydrolyzes the reagent to inactive boric acid.

  • Substrate Solvation: Dissolve 1.0 mmol of the chosen alkene in 5.0 mL of anhydrous THF. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Borane Addition: Add the BH3​⋅THF solution (1.5 mL) dropwise over 10 minutes.

    • Critical Causality: The reaction must be maintained at 0 °C. Elevated temperatures promote reversible hydroboration (dehydroboration/rehydroboration), which allows the boron atom to "walk" along the alkyl chain, destroying the kinetic regioselectivity dictated by the 1,3-allylic strain of the 3,5-isomer[2].

  • In-Situ Validation: After 2 hours at 0 °C, extract a 10 μ L aliquot, quench in methanol, and analyze via GC-MS. Self-Validation: Proceed to the next step only when the starting material peak (m/z 222) is <1% relative to the internal standard, confirming complete conversion to the trialkylborane.

  • Oxidative Quench: While maintaining 0 °C, carefully add 1.0 mL of 3.0 M NaOH, followed immediately by the dropwise addition of 0.35 mL of 30% H2​O2​ .

    • Causality: The base must be added before the peroxide to form the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the electron-deficient boron atom.

  • Workup & Isolation: Warm to room temperature and stir for 1 hour. Dilute with diethyl ether (10 mL), separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).

Sources

Comparative

Analytical Purity Validation of 3,5-Diphenyl-1-pentene: ATR-FTIR vs. Traditional Chromatographic Modalities

As a Senior Application Scientist, I frequently encounter bottlenecks in pharmaceutical quality control where the time-to-result for intermediate validation dictates the pace of the entire synthetic pipeline. 3,5-Dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in pharmaceutical quality control where the time-to-result for intermediate validation dictates the pace of the entire synthetic pipeline. 3,5-Diphenyl-1-pentene is a critical structural scaffold, prominently utilized in the synthesis of bioactive molecules such as antimalarial norneolignans[1]. Validating the purity of this intermediate before downstream coupling is non-negotiable.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) remain the gold standards for trace quantification, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy has emerged as the premier modality for rapid, at-line purity validation[2]. This guide objectively compares these analytical alternatives and provides a self-validating ATR-FTIR protocol for establishing the purity of 3,5-diphenyl-1-pentene.

Comparative Analysis: Selecting the Right Analytical Modality

To contextualize the utility of FTIR, we must evaluate it against orthogonal techniques. The choice of modality depends heavily on the specific analytical question: Are we quantifying trace impurities (ppm level), or are we confirming bulk structural integrity and the absence of major degradation products?

Table 1: Performance Comparison of Purity Validation Modalities
Analytical ModalityAnalysis TimeDestructive?Limit of Detection (LOD)Primary Strength for 3,5-Diphenyl-1-pentene
ATR-FTIR < 2 mins No ~1-5% Instant detection of oxidation (C=O) and isomerization.
HPLC-UV 15-30 minsYes (Solvation)< 0.1%High-resolution separation of structurally similar impurities.
GC-MS 20-40 minsYes (Volatilization)< 0.01%Molecular weight confirmation and fragmentation profiling.
1H-NMR 10-20 minsNo (Requires D-solvent)~1-2%Unambiguous structural elucidation and proton mapping.

The Causality Behind the Choice: For routine batch validation of 3,5-diphenyl-1-pentene, ATR-FTIR is highly advantageous because the compound's primary degradation pathways—benzylic oxidation and alkene isomerization—result in massive changes to the molecular dipole moment[3]. These changes manifest as glaringly obvious new bands in the IR spectrum, allowing for immediate pass/fail decisions without the need for column equilibration or solvent consumption.

The Spectral Fingerprint of 3,5-Diphenyl-1-pentene

To validate purity, one must first understand the fundamental vibrational mechanics of the pure target molecule. 3,5-Diphenyl-1-pentene consists of three distinct structural domains: a terminal alkene, an aliphatic backbone, and two monosubstituted benzene rings.

Table 2: Diagnostic Vibrational Modes
Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality
> 3000 (3020-3080)Alkene & Aromatic=C-H stretchThe higher s-character of sp² hybridized carbons strengthens the C-H bond, shifting absorption above 3000 cm⁻¹[4].
2850 - 2960 Aliphatic Chain-C-H stretchsp³ hybridized carbon-hydrogen stretching[5].
1640 Terminal AlkeneC=C stretchAsymmetric stretching of the terminal double bond[4].
1600, 1495 Aromatic RingC=C ring stretchIn-plane skeletal vibrations of the benzene rings[6].
990 & 910 Terminal Alkene=CH₂ out-of-plane bendHighly diagnostic "wagging" of the terminal vinyl protons[7].
750 & 700 Monosubstituted BenzeneC-H out-of-plane bendCharacteristic out-of-plane bending for monosubstituted rings[6].

Impurity Detection Logic

Purity validation is fundamentally the science of detecting what should not be there. For 3,5-diphenyl-1-pentene, we look for the absence of specific functional groups.

  • Isomerization Products (Internal Alkenes): During synthesis or prolonged storage, the terminal double bond can migrate to form 3,5-diphenyl-2-pentene.

    • Spectral Evidence: The intense terminal =CH₂ out-of-plane bending bands at 910 cm⁻¹ and 990 cm⁻¹ will diminish or disappear[7]. A new band at ~965 cm⁻¹ (trans -CH=CH- bend) will emerge.

  • Oxidation Products: The benzylic positions are susceptible to oxidation, potentially forming ketones.

    • Spectral Evidence: The introduction of a highly polar carbonyl group creates a massive dipole change, resulting in a strong, sharp C=O stretching band at ~1680–1750 cm⁻¹[3]. Pure 3,5-diphenyl-1-pentene is completely devoid of absorption in this region.

Impurity_Tree Start Evaluate 3,5-diphenyl-1-pentene FTIR Spectrum Q1 Is there a strong peak at ~1700 cm⁻¹? Start->Q1 FailOx REJECT BATCH Oxidation (C=O) Q1->FailOx YES Q2 Are peaks at 910 cm⁻¹ & 990 cm⁻¹ present? Q1->Q2 NO FailIso REJECT BATCH Isomerization Q2->FailIso NO Pass APPROVE BATCH High Purity Confirmed Q2->Pass YES

Decision tree logic for rapid FTIR spectral validation of 3,5-diphenyl-1-pentene.

Self-Validating Experimental Protocol (ATR-FTIR)

A protocol is only as reliable as its internal controls. The following workflow incorporates orthogonal checks—specifically, pre- and post-acquisition blank verification—to ensure that the spectral data is an artifact-free representation of the sample.

Step-by-Step Methodology

Step 1: System Initialization & Background Acquisition

  • Action: Ensure the ATR diamond crystal is clean. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (broad bands ~3300 cm⁻¹ and 1600 cm⁻¹) absorb strongly in the mid-IR region. The background scan establishes a baseline to mathematically subtract these environmental artifacts from the final sample spectrum.

Step 2: Sample Application

  • Action: Apply 1-2 mg (or 1-2 µL if in a supercooled liquid state) of neat 3,5-diphenyl-1-pentene directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR spectroscopy relies on an evanescent wave that penetrates only ~0.5 to 2 µm into the sample. Intimate physical contact between the sample and the high-refractive-index crystal is mandatory to achieve sufficient absorbance intensity.

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Causality: Averaging 32 scans dramatically improves the signal-to-noise ratio, allowing for the clear resolution of weak overtone bands (2000–1665 cm⁻¹) that confirm aromatic substitution patterns[6].

Step 4: Data Processing & Verification

  • Action: Apply an automatic baseline correction. Verify the presence of the 910/990 cm⁻¹ doublet and the strict absence of any peaks in the 1680–1750 cm⁻¹ region.

Step 5: Post-Acquisition Validation (The Internal Control)

  • Action: Clean the crystal thoroughly with isopropanol and a lint-free wipe. Run a "Blank" scan.

  • Causality: The blank scan must yield a flat line (zero absorbance). This proves that the crystal was successfully cleaned, preventing cross-contamination for subsequent batch analyses, and validates that the previous spectrum was entirely derived from the sample, not residual system contamination.

ATR_Workflow A 1. Background Scan (Subtract H₂O/CO₂) B 2. Sample Application (Ensure Crystal Contact) A->B C 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) B->C D 4. Spectral Deconvolution & Peak Assignment C->D E 5. Crystal Cleaning & Blank Verification D->E

Self-validating ATR-FTIR workflow ensuring artifact-free spectral acquisition.

References

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at:[Link]

  • IR Handout: Infrared Spectra. University of Delaware. Available at: [Link]

  • IR Spectroscopy Tutorial: Alkenes. Organic Chemistry at CU Boulder. Available at:[Link]

  • IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at:[Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at:[Link]

  • Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PLOS One (via NCBI PMC). Available at:[Link]

  • Antimalarial and Antiplasmodial Activities of Norneolignans. Syntheses and SAR. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Diphenyl-1-pentene

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a detailed, st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Diphenyl-1-pentene, a compound whose handling requires a thorough understanding of its chemical properties and the associated regulatory landscape. Our approach is grounded in the principles of causality, ensuring that every procedural step is justified by established safety and environmental standards.

Part 1: Hazard Characterization and Risk Assessment

Understanding the "why" is paramount to ensuring compliance and safety. The disposal procedures for 3,5-Diphenyl-1-pentene are dictated by its inherent chemical hazards, which are presumed based on its structure and data from similar chemicals.

  • Flammability: As an unsaturated hydrocarbon, 3,5-Diphenyl-1-pentene should be treated as a flammable liquid. Vapors can be heavier than air and may form explosive mixtures with air, especially in enclosed spaces.[1] Therefore, all handling and disposal operations must be conducted away from ignition sources, and containers must be properly bonded and grounded to prevent static discharge.[1][2]

  • Health Hazards:

    • Skin and Eye Irritation: Similar compounds cause skin and eye irritation.[2][3] Prolonged or repeated contact should be avoided.

    • Aspiration Toxicity: Many hydrocarbons present a severe aspiration hazard; if swallowed, the liquid can be drawn into the lungs, which may be fatal.[1][2][4]

    • Potential for Allergic Reaction: Some substituted diphenyl-pentenes are known to cause allergic skin reactions.[5]

  • Environmental Hazards: Aromatic hydrocarbons and pentene derivatives are often classified as harmful or toxic to aquatic life with long-lasting effects.[1][2][3][5] This is a critical consideration that strictly prohibits disposal down the drain or into the environment.[1][3][4]

Hazard ClassInferred Risk for 3,5-Diphenyl-1-penteneRationale (Based on Analogs)
Physical Hazard Flammable Liquid1-Pentene is classified as an extremely flammable liquid (H224).[1]
Health Hazard Skin/Eye Irritant, Aspiration HazardDipentene and 1-Pentene are known skin/eye irritants (H315, H319) and aspiration hazards (H304).[2]
Health Hazard Potential Skin Sensitizer2,4-Diphenyl-4-methyl-1-pentene may cause an allergic skin reaction (H317).[5]
Environmental Hazard Toxic to Aquatic LifeDipentene is very toxic to aquatic life with long-lasting effects (H410).[3]
Part 2: Personal Protective Equipment (PPE) and Handling

Before generating any waste, ensure appropriate engineering controls and PPE are in place.

  • Engineering Controls: Always handle 3,5-Diphenyl-1-pentene in a certified chemical fume hood to minimize inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles and/or a face shield, as approved by NIOSH (US) or EN 166 (EU).[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) appropriate for handling organic solvents.

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities, additional protective clothing may be necessary.[2]

Part 3: Disposal Workflow: From Generation to Final Disposition

The disposal of 3,5-Diphenyl-1-pentene must follow the "cradle-to-grave" principle for hazardous waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

  • Designate a Waste Stream: 3,5-Diphenyl-1-pentene waste should be classified as a non-halogenated organic solvent waste .

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[7] High-density polyethylene (HDPE) or glass containers are typically suitable. Do not use metal containers for acidic or basic waste streams, although this is not the primary concern here.[6]

  • Segregate Incompatibles: Never mix this waste stream with incompatible chemicals such as strong oxidizing agents, acids, or bases. Mixing incompatible wastes can lead to dangerous reactions.[7][8]

  • Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[6][9]

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:

    • The words "Hazardous Waste" .[6][10]

    • The full chemical name: "3,5-Diphenyl-1-pentene" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., Flammable, Irritant, Environmental Hazard ).[10]

  • Satellite Accumulation Area (SAA) Storage: The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[6][10]

    • The SAA for flammable waste should be a grounded, flame-resistant cabinet.

    • The container must be kept securely closed at all times, except when adding waste.[7][9]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Contact EHS: Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) department for pickup. They are the trained professionals responsible for the next steps.

  • Central Accumulation Area (CAA): EHS personnel will transport the waste from the SAA to your facility's CAA.[10] Here, it will be consolidated with other compatible wastes. The storage time limits in a CAA are strictly regulated by the EPA based on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[10][11]

  • Licensed Disposal: From the CAA, the waste is manifested and transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] The most common and environmentally appropriate disposal method for flammable organic solvents is incineration at a high temperature or fuel blending , where the waste is used as a fuel source in industrial furnaces.[3][10]

The following diagram illustrates the mandated workflow for the proper disposal of 3,5-Diphenyl-1-pentene.

G cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations cluster_vendor Licensed Waste Vendor gen Waste Generation (3,5-Diphenyl-1-pentene) collect Step 1: Collect in a Compatible, Labeled Container (Non-Halogenated Organics) gen->collect Immediate Action saa Step 2: Store in SAA (Flammable Cabinet, Secondary Containment) collect->saa pickup EHS Pickup Request saa->pickup Container is Full caa Step 3: Transport to Central Accumulation Area (CAA) pickup->caa manifest Waste Manifesting & Profiling caa->manifest transport Transport to TSDF manifest->transport Scheduled Pickup disposal Final Disposal (Incineration or Fuel Blending) transport->disposal

Disposal Workflow for 3,5-Diphenyl-1-pentene
Part 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

    • Use only non-sparking tools for cleanup.[2]

    • Collect the contaminated absorbent material in a designated waste container, label it as "Hazardous Waste: 3,5-Diphenyl-1-pentene and absorbent," and manage it through the hazardous waste disposal process.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Notify your institution's emergency response team or EHS.

    • Prevent entry to the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][12]

By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of 3,5-Diphenyl-1-pentene, fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet for 1-Pentene. MilliporeSigma.
  • Safety Data Sheet for Palladium, tris[.mu.-[(1,2-.eta.:4,5-.eta.)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-. Fisher Scientific.
  • Occupational Safety and Health Standards (OSHA) 29 CFR 1910. American Petroleum Institute.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA's Amended Hazard Communication Standard (HCS 2012) regarding Petroleum Streams. Occupational Safety and Health Administration.
  • Safety Data Sheet for 2,4-Diphenyl-4-methyl-1-pentene. TCI Chemicals.
  • Safety Data Sheet for dipentene. interchimie.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Hazardous waste acceptance conditions. University of Groningen.
  • Hazardous waste disposal and the clinical laboratory. PubMed.
  • Safety Data Sheet for PENTENE-1. SASOL Germany GmbH.
  • Safety Data Sheet for DIPENTENE. Central Drug House (P) Ltd.
  • Safety Data Sheet. Airgas.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet for 1-PENTENE. Gelest, Inc.
  • Chemical Waste Disposal. Sabancı University.

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 3,5-Diphenyl-1-pentene

As a Senior Application Scientist, I recognize that handling specialty screening compounds and polymer degradation products requires more than just following a generic safety data sheet (SDS). It requires a mechanistic u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialty screening compounds and polymer degradation products requires more than just following a generic safety data sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to build a truly safe laboratory environment.

3,5-Diphenyl-1-pentene (CAS: 1[1]; alternative CAS:2[2]) is a bulky, lipophilic aromatic alkene. It is frequently utilized in drug discovery as a screening compound[1] and is heavily studied in environmental chemistry as a primary liquid product of the thermal catalytic pyrolysis of household polymeric wastes, such as polystyrene and polyethylene[3][4].

Because of its dual aromatic rings and alkene moiety, this compound presents specific permeation risks, flammability concerns, and environmental persistence that dictate stringent Personal Protective Equipment (PPE) and operational protocols.

Physicochemical Causality & Hazard Assessment

To build a self-validating safety protocol, we must first understand why 3,5-Diphenyl-1-pentene behaves the way it does:

  • High Lipophilicity: The two phenyl rings make this molecule highly non-polar. It will rapidly dissolve in and permeate lipid bilayers (such as human skin) and non-polar polymeric barriers (like natural rubber latex).

  • Alkene Reactivity: The terminal double bond (1-pentene) is susceptible to oxidation and electrophilic addition, meaning it must be stored away from strong oxidizing agents to prevent exothermic reactions.

  • Aromatic Stability: The diphenyl backbone is highly stable, meaning it resists standard biological degradation. Improper disposal leads to environmental bioaccumulation[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on universal lab PPE. The non-polar nature of this compound requires specific material choices to prevent breakthrough exposure. The quantitative and qualitative data for PPE selection is summarized below:

PPE CategoryRecommended Material/SpecificationMechanistic Justification (The "Why")
Hand Protection Fluoroelastomer (FKM) or Nitrile (≥0.11 mm thickness)Non-polar aromatic compounds engage in favorable van der Waals interactions with natural rubber, causing rapid swelling. FKM provides a highly electronegative, polar barrier that repels non-polar penetration.
Eye Protection Indirect-Vented Chemical Goggles The lipophilic nature of the compound means accidental splashes can cause severe, rapid corneal lipid-layer disruption. Safety glasses lack peripheral splash protection.
Body Protection Flame-Resistant (FR) Lab Coat The hydrocarbon backbone is combustible. FR cotton or Nomex prevents the fabric from melting into the skin in the event of an ignition during handling.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Volatilization, especially during heated pyrolysis studies[4], generates aromatic vapors that can act as central nervous system (CNS) depressants.

Operational Workflows: Step-by-Step Methodology

The following protocol ensures a self-validating system where each step verifies the safety of the previous one.

Phase A: Preparation and Dispensing Protocol
  • Verify Airflow: Before opening the reagent bottle, verify the fume hood monitor reads between 80-120 feet per minute (fpm). Rationale: Ensures adequate capture velocity for aromatic vapors.

  • Don Specialized PPE: Equip FKM/Nitrile gloves, chemical goggles, and an FR lab coat. Inspect gloves for micro-tears using the inflation method.

  • Inert Atmosphere Purging (Optional but Recommended): If utilizing the compound for sensitive synthetic screening, purge the reaction vessel with Argon. Rationale: Prevents auto-oxidation of the terminal alkene.

  • Gravimetric/Volumetric Transfer: Use glass or PTFE-lined pipettes/spatulas. Never use polystyrene or standard polyethylene consumables. Rationale: 3,5-Diphenyl-1-pentene is a known degradation product of these polymers[3] and can act as a solvent, degrading the plastic and leaching impurities into your assay.

Phase B: Spill Response Protocol
  • Assess Volume:

    • Minor Spill (<50 mL): Proceed to step 2.

    • Major Spill (>50 mL): Evacuate the laboratory, close doors, and contact Environmental Health & Safety (EHS).

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Rationale: Prevents the spread of the combustible liquid without introducing reactive organic absorbents.

  • Neutralization/Cleanup: Sweep the saturated absorbent using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) or glass waste container.

  • Surface Decontamination: Wash the affected area with a polar organic solvent (like isopropanol) followed by soap and water to break down residual lipophilic films.

Waste Management & Disposal Plan

Because 3,5-Diphenyl-1-pentene is structurally robust, standard drain disposal or landfilling is strictly prohibited.

  • Waste Segregation: Classify and label as "Halogen-Free Organic Hydrocarbon Waste." [5]

  • Storage: Store waste in designated, secondary-contained areas away from direct sunlight and oxidizers.

  • Final Destruction (High-Temperature Incineration): The compound must be disposed of via commercial high-temperature incineration (>850°C). Rationale: The diphenyl groups confer significant thermal stability. Low-temperature burning can lead to incomplete combustion, generating highly toxic Polycyclic Aromatic Hydrocarbons (PAHs). High-temp incineration ensures complete oxidation to CO2​ and H2​O .

Mechanistic Visualization: Handling & Response Matrix

The following diagram illustrates the logical flow of operations, ensuring that all personnel understand the critical decision points during handling and emergency response.

ChemicalWorkflow A 3,5-Diphenyl-1-pentene (CAS: 61141-97-7) B Risk Assessment & PPE Verification A->B Initiate Protocol C Fume Hood Operation (Face Velocity >100 fpm) B->C Clear to Proceed D Spill Event? C->D Monitor G Halogen-Free Organic Waste C->G Routine Disposal E Containment (Inert Absorbent) D->E Minor (<50mL) F Evacuation & HazMat Response D->F Major (>50mL) E->G Saturated Pads H High-Temp Incineration (>850°C) G->H Final Destruction

Operational workflow and spill response matrix for 3,5-Diphenyl-1-pentene handling.

References
  • EvitaChem. Screening Compounds P143350: 3,5-Diphenyl-1-pentene (CAS No.: 61141-97-7). Retrieved from 1

  • SciSpace / Ecotoxicology and Environmental Safety. Chemical Recycling of Household Polymeric Wastes. Retrieved from 3

  • ChemWhat. Benzene,1,1′-(1-ethenyl-1, CAS#: 61141-97-7. Retrieved from 5

  • International Journal of Engineering Research & Technology (IJERT). A Study to Optimise Plastic to Fuel Technology-A Review. Retrieved from 4

  • Parchem. 3,5-Diphenyl-1-pentene (Cas 68441-37-2). Retrieved from 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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